Meiqx
Description
Structure
3D Structure
Properties
IUPAC Name |
3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCCQNKIYNAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020801 | |
| Record name | MeIQx | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Toronto Research Chemicals MSDS], Solid | |
| Record name | MeIQx | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20130 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | MeIQx | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20130 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
77500-04-0 | |
| Record name | MeIQx | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77500-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-IQX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077500040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MeIQx | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MeIQx | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEIQX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GYH6416ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
295 - 300 °C | |
| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Formation of MeIQx in Cooked Foods: From Genesis to Genotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a prominent member of the heterocyclic aromatic amine (HAA) family, a class of potent mutagens and carcinogens formed during the high-temperature cooking of protein-rich foods such as meat and fish. Its widespread presence in the Western diet and classification as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) underscore the importance of understanding its formation, metabolic fate, and mechanism of toxicity. This technical guide provides a comprehensive overview of this compound, with a focus on its formation in cooked foods, analytical methodologies for its quantification, its metabolic activation to genotoxic species, and the subsequent cellular signaling pathways triggered by the resulting DNA damage.
Chemical and Physical Properties
This compound is a planar, multi-ringed aromatic amine with the chemical formula C₁₁H₁₁N₅. Its structure consists of an imidazole ring fused to a quinoxaline moiety with methyl groups at positions 3 and 8 and an amino group at position 2.
| Property | Value |
| Chemical Formula | C₁₁H₁₁N₅ |
| Molar Mass | 213.24 g/mol |
| Appearance | Pale orange to brown crystalline solid |
| Solubility | Soluble in dimethyl sulfoxide and methanol |
| CAS Number | 77500-04-0 |
Formation of this compound in Cooked Foods
The formation of this compound is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. The key precursors for this compound formation are creatinine (found in muscle tissue), specific amino acids (such as glycine, alanine, and serine), and sugars. The reaction proceeds through a series of steps involving the formation of pyridines and pyrazines, which then combine with an aldehyde and creatinine to form the imidazoquinoxaline structure.
The concentration of this compound in cooked foods is influenced by several factors:
-
Cooking Temperature: Higher temperatures, particularly above 150°C, significantly increase the formation of this compound.
-
Cooking Time: Longer cooking durations at high temperatures lead to higher concentrations of this compound.
-
Cooking Method: Frying, grilling, and barbecuing tend to produce higher levels of this compound compared to boiling or baking.
-
Meat Type and Cut: The creatine and amino acid content of the meat can influence the amount of this compound formed.
Quantitative Data on this compound Formation
The following table summarizes the levels of this compound found in various cooked meat products from different studies. It is important to note that these values can vary significantly based on the specific cooking conditions.
| Food Item | Cooking Method | This compound Concentration (ng/g) | Reference |
| Fried Ground Beef | Pan-frying | 1 | |
| Bacteriological-grade Beef Extract | - | 58.7 | |
| Food-grade Beef Extract | - | 3.1 |
Experimental Protocols
Extraction and Quantification of this compound from Food Samples
Principle: This method involves the extraction of this compound from a food matrix using solid-phase extraction (SPE) followed by quantification using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Methodology:
-
Sample Homogenization: A known weight of the cooked food sample is homogenized in a suitable solvent, such as methanol or an acidic aqueous solution.
-
Solid-Phase Extraction (SPE):
-
The homogenate is centrifuged, and the supernatant is loaded onto a pre-conditioned SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge).
-
The cartridge is washed with a series of solvents to remove interfering compounds.
-
This compound is eluted from the cartridge using a solvent mixture, typically containing an organic solvent with a small amount of ammonia or other base.
-
-
HPLC-MS/MS Analysis:
-
The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
-
An aliquot is injected into an HPLC system coupled to a tandem mass spectrometer.
-
Separation is typically achieved on a C18 reversed-phase column with a gradient elution program using a mobile phase of acetonitrile and water, both containing a small amount of a modifier like formic acid.
-
Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-product ion transitions for this compound and a stable isotope-labeled internal standard.
-
Caption: Workflow for this compound extraction and quantification.
32P-Postlabeling Assay for this compound-DNA Adducts
Principle: This highly sensitive method is used to detect and quantify DNA adducts. It involves the enzymatic digestion of DNA to normal and adducted nucleotides, followed by the radiolabeling of the adducted nucleotides with 32P and their separation by chromatography.
Methodology:
-
DNA Isolation: Genomic DNA is isolated from tissues or cells exposed to this compound.
-
DNA Digestion: The DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): To increase sensitivity, adducted nucleotides can be enriched by methods such as nuclease P1 treatment, which dephosphorylates normal nucleotides, or by butanol extraction.
-
32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated using [γ-32P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated from excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The TLC plates are analyzed by autoradiography or phosphorimaging to detect the radioactive adduct spots. The amount of radioactivity in each spot is quantified and used to calculate the level of DNA adducts relative to the total amount of DNA.
Ames Test for Mutagenicity
Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.
Methodology:
-
Bacterial Strains: Salmonella typhimurium strains TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens) are commonly used.
-
Metabolic Activation (S9 Mix): Since many chemicals, including this compound, require metabolic activation to become mutagenic, the assay is typically performed in the presence and absence of a rat liver homogenate fraction (S9 mix), which contains cytochrome P450 enzymes.
-
Plate Incorporation Assay:
-
A mixture of the bacterial culture, the test compound (this compound) at various concentrations, and the S9 mix (if used) is added to molten top agar.
-
The mixture is poured onto minimal glucose agar plates (lacking histidine).
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Scoring: The number of revertant colonies on each plate is counted. A dose-dependent increase in the number of revertant colonies significantly above the spontaneous background level indicates a positive mutagenic response.
Metabolic Activation and Genotoxicity of this compound
This compound itself is not genotoxic. It requires metabolic activation to exert its mutagenic and carcinogenic effects. This bioactivation process primarily occurs in the liver and involves a two-step enzymatic pathway.
-
N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of this compound, catalyzed predominantly by the cytochrome P450 enzyme CYP1A2. This reaction forms the proximate mutagen, N-hydroxy-MeIQx.
-
O-esterification: The N-hydroxy-MeIQx is then further activated by O-esterification, a reaction catalyzed by N-acetyltransferases (NATs), particularly NAT2, or sulfotransferases (SULTs). This step generates a highly reactive nitrenium ion.
The electrophilic nitrenium ion can then covalently bind to DNA, primarily at the C8 position of guanine bases, forming this compound-DNA adducts. These adducts can lead to mutations, chromosomal alterations, and ultimately, the initiation of cancer.
Metabolic Activation Pathway of this compound
Caption: Metabolic activation of this compound to a DNA-reactive species.
Cellular Signaling Pathways Affected by this compound
The formation of this compound-DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. If the damage is too extensive to be repaired, these pathways can lead to cell cycle arrest or apoptosis (programmed cell death).
DNA Damage Response (DDR) Pathway
The presence of bulky this compound-DNA adducts can stall DNA replication and transcription, which activates the DNA Damage Response (DDR) pathway.
-
Damage Sensing: The stalled replication forks and DNA adducts are recognized by sensor proteins, primarily the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases.
-
Signal Transduction: ATM and ATR phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases CHK1 and CHK2.
-
Effector Activation: Activated checkpoint kinases phosphorylate key effector proteins, such as the tumor suppressor p53.
-
Cellular Outcomes:
-
Cell Cycle Arrest: Activated p53 induces the expression of p21, an inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S or G2/M checkpoints. This provides time for the cell to repair the DNA damage.
-
DNA Repair: The DDR pathway also activates various DNA repair mechanisms, such as nucleotide excision repair (NER), to remove the this compound-DNA adducts.
-
Apoptosis: If the DNA damage is irreparable, sustained activation of p53 can induce apoptosis.
-
This compound-Induced DNA Damage Response and Apoptosis
The Carcinogenic Mechanism of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), this compound has been demonstrated to be a multi-organ carcinogen in various animal models.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound carcinogenicity, with a focus on its metabolic activation, DNA adduct formation, and subsequent genotoxic effects. Detailed experimental protocols and quantitative data from key studies are presented to serve as a resource for researchers in toxicology, oncology, and drug development.
Metabolic Activation of this compound
The carcinogenicity of this compound is contingent upon its metabolic activation to reactive electrophilic intermediates that can covalently bind to DNA. This process is a multi-step enzymatic cascade primarily occurring in the liver, but also in extrahepatic tissues.[2][3]
The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of this compound, predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 in the liver.[4][5][6] While CYP1A2 is the primary enzyme for this reaction, extrahepatic CYP1A1 has also been shown to contribute to this compound activation.[2][7] The resulting metabolite is N-hydroxy-MeIQx.
Subsequently, N-hydroxy-MeIQx undergoes further activation through O-esterification by phase II enzymes. N-acetyltransferases (NATs), particularly the polymorphic N-acetyltransferase 2 (NAT2), catalyze the O-acetylation of N-hydroxy-MeIQx to form a highly reactive N-acetoxy-MeIQx ester.[2][5] This ester is unstable and spontaneously decomposes to a highly electrophilic nitrenium ion, which is the ultimate carcinogen that reacts with DNA.[2] Individuals with a "rapid acetylator" NAT2 phenotype may be at a higher risk for this compound-induced cancers due to more efficient activation.[2] Sulfotransferases (SULTs) can also contribute to the O-esterification of N-hydroxy-MeIQx.[5]
Concurrently, detoxification pathways compete with bioactivation. These include direct glucuronidation or sulfation of this compound, as well as ring oxidation at the C-5 position.[1][8] Glucuronidation of N-hydroxy-MeIQx can also serve as a detoxification pathway, leading to its excretion.[5][9]
DNA Adduct Formation and Mutagenesis
The ultimate carcinogenic electrophile of this compound, the nitrenium ion, readily reacts with nucleophilic sites on DNA bases, forming covalent DNA adducts. The primary and most abundant adduct formed by this compound is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx).[2][10][11] A minor adduct at the N2 position of guanine has also been reported.[11]
The formation of these bulky dG-C8-MeIQx adducts distorts the DNA helix, leading to errors during DNA replication and transcription.[10] If not repaired by the nucleotide excision repair (NER) pathway, these adducts can lead to mutations. The characteristic mutational signature of this compound is a G:C to T:A transversion.[12] These mutations can occur in critical genes, such as proto-oncogenes (e.g., ras) and tumor suppressor genes (e.g., p53), initiating the process of carcinogenesis.[1][3] Studies in transgenic mice have shown a strong correlation between this compound-induced DNA adduct levels, mutant frequencies, and tumor development.[2][13]
Carcinogenicity in Animal Models
This compound has been shown to be a potent carcinogen in various animal models, with the target organs varying by species and sex.[1]
Data Presentation
Table 1: Carcinogenicity of this compound in Rodent Models
| Species | Strain | Sex | Route of Administration | Dose | Duration | Target Organs and Tumor Incidence | Reference |
| Mouse | CDF1 | Male | Diet | 0.06% (600 ppm) | 84 weeks | Hepatocellular carcinomas (43%), Lymphomas and leukemias (significant increase) | [14] |
| Mouse | CDF1 | Female | Diet | 0.06% (600 ppm) | 84 weeks | Hepatocellular carcinomas (91%), Lung tumors (significant increase) | [14] |
| Rat | F344 | Male | Diet | 100 ppm | 56 weeks | Liver adenomas, Skin papillomas | [15] |
| Rat | F344 | Male | Diet | 200 ppm | 56 weeks | Hepatocellular carcinomas (45%), Zymbal gland squamous cell carcinomas (10%) | [15] |
| Rat | F344 | Male | Diet | 400 ppm | 56 weeks | Hepatocellular carcinomas (94%), Zymbal gland squamous cell carcinomas (56%) | [15] |
| Rat | F344 | Male & Female | Diet | - | - | Zymbal gland squamous cell carcinomas | [1] |
| Rat | F344 | Female | Diet | - | - | Clitoral gland squamous cell carcinomas | [1] |
Table 2: Genotoxicity of this compound in gpt delta Transgenic Mice
| This compound Dose (ppm in diet) | Treatment Duration | gpt Mutant Frequency (Fold increase over control) | Predominant Mutation Type | Fold Increase in G:C to T:A Transversions | Reference |
| 3 | 12 weeks | 1.2 | G:C to T:A | 1.7 | [12] |
| 30 | 12 weeks | 2.3 | G:C to T:A | 4.4 | [12] |
| 300 | 12 weeks | 8.6 | G:C to T:A | 58.2 | [12] |
| 300 | 78 weeks | ~20 | - | - | [12] |
Experimental Protocols
In Vivo Carcinogenicity Bioassay in Rats
This protocol is based on the study by Kushida et al. (1994).[15]
-
Animal Model: Male F344 rats, 3 weeks of age.
-
Acclimatization: Animals are acclimatized for 1 week before the start of the experiment.
-
Diet Preparation: this compound is mixed into a basal diet at concentrations of 100, 200, and 400 ppm. A control group receives the basal diet without this compound.
-
Administration: The diets are provided ad libitum to the respective groups of rats for 56 weeks.
-
Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Termination: At the end of the 56-week period, all surviving animals are euthanized.
-
Necropsy and Histopathology: A complete necropsy is performed on all animals. The liver, Zymbal glands, skin, and other major organs are collected, weighed, and fixed in 10% neutral buffered formalin. Tissues are processed for histopathological examination by embedding in paraffin, sectioning, and staining with hematoxylin and eosin.
-
Data Analysis: Tumor incidence in each treatment group is compared to the control group using appropriate statistical methods (e.g., Fisher's exact test).
In Vivo Mutagenicity Assay in Transgenic Mice
This protocol is a generalized representation based on studies using gpt delta and lacI transgenic mice.[12][16]
-
Animal Model: gpt delta or lacI (Big Blue®) transgenic mice.
-
Treatment: this compound is administered in the diet at various concentrations (e.g., 3, 30, 300 ppm) for a specified duration (e.g., 12 weeks).[12][16] Alternatively, a single high dose can be administered by oral gavage.[16]
-
Tissue Collection: After the treatment period, animals are euthanized, and target organs (e.g., liver, colon) are collected and immediately frozen.
-
DNA Extraction: High molecular weight genomic DNA is extracted from the tissues.
-
In Vitro Packaging and Rescue of Transgenes: The genomic DNA is incubated with lambda phage packaging extracts to rescue the transgenes into phage particles.
-
Plating and Mutant Selection: The resulting phage particles are used to infect E. coli. For the gpt assay, the bacteria are plated on medium containing 6-thioguanine to select for gpt mutants. For the lacI assay, mutants are identified by their ability to form plaques on a lawn of E. coli in the presence of a chromogenic substrate (X-gal).
-
Mutant Frequency Calculation: The mutant frequency is calculated as the ratio of the number of mutant plaques to the total number of plaques.
-
Mutation Spectrum Analysis (Optional): DNA from mutant plaques can be isolated, and the transgene can be sequenced to determine the specific type and location of mutations.
Cellular Signaling and Other Effects
While the primary mechanism of this compound carcinogenicity is its genotoxicity, other cellular effects may also contribute. This compound has been shown to induce oxidative stress and inflammation, which are known to play roles in carcinogenesis.[3] Furthermore, the specific mutations induced by this compound can activate signaling pathways that promote cell proliferation and survival. For instance, mutations in the ras gene can lead to constitutive activation of the MAPK signaling pathway, driving uncontrolled cell growth.[1]
Conclusion
The carcinogenicity of this compound is a complex, multi-step process initiated by metabolic activation to a reactive electrophile that forms DNA adducts. These adducts, primarily dG-C8-MeIQx, lead to a characteristic mutational signature that can activate oncogenes and inactivate tumor suppressor genes, ultimately resulting in tumor development. The susceptibility to this compound-induced cancer is influenced by inter-individual variations in metabolic enzyme activities, particularly CYP1A2 and NAT2. A thorough understanding of these mechanisms is crucial for assessing the human health risks associated with dietary exposure to this compound and for developing potential strategies for chemoprevention and therapeutic intervention. This guide provides a foundational resource for professionals engaged in research and development in these areas.
References
- 1. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. N-hydroxy-MeIQx is the major microsomal oxidation product of the dietary carcinogen this compound with human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450-mediated metabolism and DNA binding of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its carcinogenic isomer 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of dose and cytochrome P450 induction on the metabolism and disposition of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline (this compound) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low dose genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in gpt delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo genotoxicity of 2-amino-3,8-dimethylimidazo[4, 5-f]quinoxaline in lacI transgenic (Big Blue) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), this compound has been the subject of extensive research to elucidate its biological activities, particularly its carcinogenic and mutagenic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, including its metabolic activation, genotoxicity, carcinogenicity, and its influence on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in toxicology, oncology, and drug development.
Introduction
Heterocyclic aromatic amines (HAAs) are a class of chemical compounds that are formed in protein-rich foods during cooking at high temperatures. 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is one of the most abundant and potent mutagenic HAAs found in the human diet.[1] Its presence in commonly consumed foods has raised concerns about its potential contribution to human cancer risk. Understanding the mechanisms underlying the biological activity of this compound is crucial for risk assessment and the development of potential cancer prevention strategies. This guide summarizes the key findings related to this compound's genotoxicity, carcinogenicity, and its interaction with cellular machinery.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 77500-04-0 | [2] |
| Molecular Formula | C₁₁H₁₁N₅ | [3] |
| Molecular Weight | 213.24 g/mol | [3] |
| Appearance | Pale orange to brown crystalline solid | [3] |
| Solubility | Soluble in dimethyl sulfoxide and methanol | [3] |
Metabolism and Bioactivation
This compound is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The primary pathway for bioactivation involves a two-step process mediated by Phase I and Phase II enzymes.
First, this compound undergoes N-hydroxylation, primarily catalyzed by cytochrome P450 1A2 (CYP1A2), to form the reactive intermediate N-hydroxy-MeIQx.[1][4] This intermediate can then be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive esters. These esters can covalently bind to DNA, forming DNA adducts, which are critical lesions that can lead to mutations and initiate carcinogenesis.[1]
Conversely, this compound can also undergo detoxification through various metabolic pathways, including glucuronidation and sulfation of the parent compound or its hydroxylated metabolites, leading to their excretion.[5]
Genotoxicity
The primary mechanism of this compound-induced genotoxicity is the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations if not properly repaired. The mutagenic potential of this compound has been extensively demonstrated in various in vitro and in vivo systems, most notably in the Ames test using Salmonella typhimurium strains.
Quantitative Data: Genotoxicity
| Assay | System | Result | Reference |
| Ames Test | S. typhimurium TA98 | Potent mutagen | [5] |
| Chromosomal Aberrations | Mammalian cell lines | Induced | [5] |
| Sister Chromatid Exchange | Human lymphocytes in vitro | Induced | [5] |
Carcinogenicity
The carcinogenic activity of this compound has been established in several animal models. Oral administration of this compound in the diet has been shown to induce tumors in multiple organs in both mice and rats.
Quantitative Data: Carcinogenicity in Rodents
Table 1: Tumor Incidence in F344 Male Rats Fed this compound for 56 Weeks [6]
| Dietary Concentration (ppm) | Hepatocellular Carcinoma Incidence (%) | Zymbal Gland Squamous Cell Carcinoma Incidence (%) |
| 100 | 0 | 0 |
| 200 | 45 | 10 |
| 400 | 94 | 56 |
Table 2: Tumor Incidence in CDF1 Mice Fed 0.06% this compound for 84 Weeks [5]
| Sex | Liver Tumor Incidence (%) | Lung Tumor Incidence (%) | Lymphomas and Leukemias Incidence (%) |
| Male | 43 | Not significantly increased | Significantly increased |
| Female | 91 | Significantly increased | Significantly increased |
Cellular Signaling Pathways
The genotoxic stress induced by this compound-DNA adducts can trigger various cellular signaling pathways, including those involved in cell cycle regulation, apoptosis, and DNA damage response.
Cell Cycle Regulation
As a DNA-damaging agent, this compound has the potential to activate cell cycle checkpoints, leading to cell cycle arrest. This provides the cell with time to repair the DNA damage before entering mitosis. While specific studies detailing the effects of this compound on cell cycle-related proteins are limited, it is hypothesized that the p53 tumor suppressor protein plays a role in this process. One study in heterozygous p53-deficient mice, however, did not find increased susceptibility to this compound carcinogenicity, suggesting a complex role for p53 in the response to this compound.[7]
Apoptosis
Persistent or irreparable DNA damage can trigger programmed cell death, or apoptosis, as a mechanism to eliminate potentially cancerous cells. The involvement of this compound in inducing apoptosis is an area of ongoing research. It is plausible that this compound-induced DNA damage activates the intrinsic apoptotic pathway, which involves the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria, leading to the activation of caspases.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Chronic exposure to carcinogens can lead to the dysregulation of this pathway. While direct evidence of this compound's impact on the MAPK pathway is not extensively documented, it is a plausible area of investigation given the cellular stress induced by this compound.
Experimental Protocols
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The test measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Protocol Outline:
-
Preparation of Tester Strains: Culture the appropriate S. typhimurium tester strain (e.g., TA98 for frameshift mutagens) overnight in nutrient broth.
-
Metabolic Activation: Prepare an S9 fraction from the livers of Aroclor 1254-induced rats to provide metabolic enzymes necessary for the activation of pro-mutagens like this compound.
-
Plate Incorporation Assay:
-
To a tube containing molten top agar, add the bacterial culture, the test compound (this compound dissolved in a suitable solvent like DMSO), and the S9 mix (if required).
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Measurement of this compound-DNA Adducts by LC-MS/MS
Principle: This method allows for the sensitive and specific quantification of this compound-DNA adducts in biological samples.
Protocol Outline:
-
DNA Isolation: Isolate genomic DNA from tissues or cells exposed to this compound using standard phenol-chloroform extraction or commercial kits.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Purify the nucleoside digest using solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS/MS Analysis:
-
Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Detect and quantify the this compound-deoxyguanosine adducts using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Use a stable isotope-labeled internal standard of the this compound-DNA adduct to accurately quantify the adduct levels in the sample.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.
Protocol Outline:
-
Cell Lysis: Lyse cells treated with this compound in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the apoptosis-related protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Principle: This technique measures the DNA content of individual cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol Outline:
-
Cell Preparation: Harvest cells treated with this compound and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI) or DAPI. The staining solution should also contain RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is a potent mutagen and carcinogen that poses a potential health risk to humans through dietary exposure. Its biological activity is primarily driven by its metabolic activation to reactive intermediates that form DNA adducts, leading to genotoxicity and carcinogenicity. While the carcinogenic effects of this compound are well-documented in animal models, further research is needed to fully elucidate the specific signaling pathways that are dysregulated by this compound and to translate these findings to human health risk assessment. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the complex biological activities of this compound.
References
- 1. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) - OEHHA [oehha.ca.gov]
- 3. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound)-induced hepatocarcinogenesis is not enhanced by CYP1A inducers, alpha- and beta-naphthoflavone: relationship to intralobular distribution of CYP1A expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterozygous p53-deficient mice are not susceptible to 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
MeIQx and Cancer Risk: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the current scientific literature on the carcinogenic potential of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic aromatic amine formed during the cooking of meat. We will explore its mechanisms of action, summarize epidemiological and experimental evidence linking it to various cancers, detail key experimental protocols, and visualize implicated signaling pathways.
Introduction to this compound and its Carcinogenic Potential
This compound is a prominent member of the heterocyclic aromatic amine (HAA) family, compounds that are formed when muscle meats are cooked at high temperatures. Its widespread presence in the Western diet has raised significant public health concerns due to its potent mutagenic and carcinogenic properties demonstrated in numerous experimental studies. Upon ingestion, this compound undergoes metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can lead to genetic mutations and chromosomal alterations, initiating the process of carcinogenesis.
Quantitative Data on this compound and Cancer Risk
The association between this compound intake and cancer risk has been investigated in various epidemiological and experimental studies. The following tables summarize the key quantitative findings.
Table 1: Epidemiological Studies on this compound Intake and Cancer Risk
| Cancer Type | Study Population | Exposure Assessment | Key Findings (Odds Ratio/Relative Risk) | Reference |
| Colorectal Adenoma | 3,455 cases, 3,550 controls | Food Frequency Questionnaire | OR = 1.5 for highest vs. lowest quintile of this compound intake | |
| Colorectal Cancer | 1,033 cases, 1,033 controls | Food Frequency Questionnaire | OR = 2.01 for highest vs. lowest quartile of this compound intake in women | |
| Prostate Cancer | 1,467 cases, 4,687 controls | Food Frequency Questionnaire | RR = 1.3 for highest vs. lowest quintile of this compound intake | |
| Breast Cancer | 1,508 cases, 1,556 controls | Food Frequency Questionnaire | OR = 1.9 for highest vs. lowest quartile of this compound intake | |
| Kidney Cancer | 495 cases, 516 controls | Food Frequency Questionnaire | OR = 2.1 for highest vs. lowest tertile of this compound intake |
Table 2: Carcinogenicity of this compound in Animal Models
| Animal Model | Route of Administration | Dose | Tumor Incidence | Reference |
| Male F344 Rats | Oral | 400 ppm in diet | 85% liver tumors, 45% Zymbal's gland tumors | |
| Female F344 Rats | Oral | 400 ppm in diet | 95% liver tumors, 30% clitoral gland tumors | |
| Male CDF1 Mice | Oral | 600 ppm in diet | 88% liver tumors, 20% lung tumors | |
| Cynomolgus Monkeys | Oral | 10 and 20 mg/kg body weight | Hepatocellular carcinoma |
Key Experimental Protocols
Understanding the methodologies used to study this compound is crucial for interpreting the data. Below are detailed protocols for key experimental approaches.
3.1. In Vivo Carcinogenicity Bioassay in Rats
-
Animal Model: Male and female Fischer 344 (F344) rats, 5 weeks of age.
-
Acclimatization: Animals are acclimatized for one week prior to the start of the experiment.
-
Diet: AIN-76A diet supplemented with this compound at concentrations of 0, 100, or 400 ppm.
-
Administration: this compound is administered orally via the diet for 96 weeks.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Termination: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed, and all organs are examined macroscopically.
-
Histopathology: Organs and any observed lesions are collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
-
Data Analysis: Tumor incidence between the control and this compound-treated groups is compared using statistical methods such as the Fisher's exact test.
3.2. DNA Adduct Formation Analysis by 32P-Postlabeling
-
Sample Preparation: DNA is isolated from the liver or other target tissues of animals treated with this compound.
-
DNA Digestion: DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: this compound-DNA adducts are enriched using nuclease P1 digestion, which removes normal nucleotides.
-
32P-Labeling: The remaining adducts are radiolabeled at the 5'-hydroxyl group with [γ-32P]ATP by T4 polynucleotide kinase.
-
Chromatography: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The TLC plates are autoradiographed, and the radioactive spots corresponding to this compound-DNA adducts are excised and quantified by scintillation counting.
-
Data Analysis: Adduct levels are expressed as relative adduct labeling (RAL), which represents the number of adducts per 10^7-10^9 normal nucleotides.
Signaling Pathways and Mechanisms of Action
This compound exerts its carcinogenic effects through a multi-step process involving metabolic activation, DNA adduct formation, and the subsequent disruption of key cellular signaling pathways.
4.1. Metabolic Activation of this compound
The metabolic activation of this compound is a critical initial step in its carcinogenic pathway.
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
4.2. This compound and Colorectal Cancer Signaling
In colorectal cancer, this compound-induced mutations often target genes involved in the Wnt/β-catenin signaling pathway, such as the Apc gene.
Caption: this compound-induced signaling cascade in colorectal carcinogenesis.
Conclusion and Future Directions
The evidence strongly indicates that this compound is a potent mutagen and carcinogen, with both epidemiological and experimental studies supporting its role in the development of various cancers. The mechanisms of this compound-induced carcinogenesis are complex, involving metabolic activation, DNA adduct formation, and the deregulation of critical cellular signaling pathways.
For drug development professionals, understanding these pathways is crucial for identifying potential targets for chemoprevention and therapy. Future research should focus on:
-
Developing more precise biomarkers of this compound exposure and cancer risk.
-
Identifying genetic polymorphisms that modulate susceptibility to this compound-induced carcinogenesis.
-
Discovering and developing novel inhibitors of this compound metabolic activation or enhancers of its detoxification.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working to mitigate the cancer risks associated with this compound and other dietary carcinogens.
MeIQx: A Comprehensive Technical Guide to Safety and Handling in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish at high temperatures. It is a potent mutagen and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans"[1]. Due to its genotoxic nature, stringent safety and handling precautions are imperative when working with this compound in a laboratory setting. This guide provides an in-depth overview of the essential safety protocols, experimental procedures, and toxicological data for this compound to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Toxicological and Safety Data
A thorough understanding of the toxicological and safety profile of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.
| Identifier | Value |
| CAS Number | 77500-04-0[2][3] |
| Molecular Formula | C11H11N5[2] |
| Molecular Weight | 213.2 g/mol [2] |
| Appearance | Solid[2] |
| Solubility | Slightly soluble in methanol and DMSO[2] |
| Storage | -20°C as a solid[2] |
| Hazard Classification (GHS) | Precautionary Statements |
| Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. | P270: Do not eat, drink or smoke when using this product. |
| Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from available Material Safety Data Sheets.
Metabolic Activation and Signaling Pathway
This compound is a procarcinogen that requires metabolic activation to exert its genotoxic effects. The primary pathway involves N-hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, followed by O-acetylation by N-acetyltransferase 2 (NAT2). The resulting reactive intermediate can form DNA adducts, leading to mutations and potentially initiating carcinogenesis.
Caption: Metabolic activation and detoxification pathways of this compound.
Experimental Protocols
Adherence to strict protocols is crucial when handling this compound. The following are detailed methodologies for key laboratory procedures.
General Handling Precautions
A designated area, such as a chemical fume hood, should be exclusively used for all work with this compound. Access to this area should be restricted.
Caption: General workflow for safely handling this compound in a laboratory setting.
Preparation of Stock Solutions
Due to its limited solubility, careful selection of solvents is necessary.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Methanol, anhydrous
-
Sterile, amber vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Positive displacement pipettes
Procedure:
-
Tare a sterile, amber vial on an analytical balance inside a chemical fume hood.
-
Carefully add the desired amount of this compound powder to the vial and record the weight.
-
Using a positive displacement pipette, add the appropriate volume of DMSO or methanol to achieve the desired stock concentration. This compound is slightly soluble in these solvents[2]. For in vivo studies, co-solvents such as PEG300 and Tween-80 may be required to improve solubility[1].
-
Securely cap the vial and vortex gently until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light. Stock solutions in DMSO are typically stable for extended periods when stored properly.
Decontamination Procedures
All surfaces and equipment potentially contaminated with this compound must be decontaminated.
Materials:
-
5% sodium hypochlorite solution (freshly prepared)
-
70% ethanol
-
Absorbent pads
-
Designated waste bags for carcinogenic materials
Procedure:
-
Wipe down all work surfaces within the chemical fume hood with absorbent pads soaked in 5% sodium hypochlorite solution. Allow a contact time of at least 15 minutes.
-
Follow with a wipe-down using 70% ethanol to remove the bleach residue.
-
All disposable materials, including gloves, lab coats, and absorbent pads, should be placed in a designated, sealed waste bag for carcinogenic materials.
-
Non-disposable equipment should be thoroughly rinsed with a suitable solvent (e.g., methanol) in the fume hood, with the rinsate collected as hazardous waste.
Waste Disposal
All this compound waste, including unused stock solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.
Procedure:
-
Collect all solid waste in a clearly labeled, puncture-resistant container designated for carcinogenic waste.
-
Collect all liquid waste in a sealed, labeled, and compatible container.
-
Follow your institution's specific guidelines for the disposal of carcinogenic waste. Do not dispose of this compound down the drain or in the regular trash.
Logical Relationships in Safety Precautions
The safety precautions for handling this compound are interconnected, forming a comprehensive safety net.
Caption: Interrelationship of safety precautions for handling this compound.
Conclusion
This compound is a valuable tool in cancer research, but its inherent hazards demand the utmost respect and caution. By implementing the comprehensive safety and handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Strict adherence to these guidelines, in conjunction with institution-specific safety procedures, is paramount for all personnel working with this potent mutagen and potential carcinogen.
References
An In-depth Technical Guide to the Solubility and Stability of MeIQx in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic amine of significant interest in toxicology and drug development. This document summarizes key data, outlines experimental protocols, and visualizes the critical metabolic pathway of this compound.
Solubility of this compound
Data Presentation: Solubility of this compound
| Solvent/System | Solubility | Reference/Source |
| Methanol | Soluble / Slightly Soluble | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [1][2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |
| Water | Sparingly soluble (in cold, dilute aqueous solutions) | [1] |
Note: "Slightly soluble" is a qualitative term and the exact concentration can vary. The provided data in mixed solvent systems indicates that solubility can be significantly enhanced for in vivo studies.
Stability of this compound
The stability of this compound under various conditions is crucial for accurate experimental results and for understanding its persistence and degradation pathways.
Data Presentation: Stability of this compound
| Condition | Stability Profile | Reference/Source |
| Storage (Solid) | Stable for ≥ 4 years at -20°C. | [2] |
| pH | Stable under moderately acidic and alkaline conditions. | [1] |
| Aqueous Solution | Stable in cold, dilute aqueous solutions when protected from light. | [1] |
| Light Exposure | Protection from light is recommended for solutions to prevent potential photodegradation. | [1] |
| Reactivity | Rapidly degraded by dilute hypochlorite. Not deaminated by weakly acidic nitrite solutions. | [1] |
| Storage in DMSO (General) | Studies on a large set of compounds stored in DMSO at room temperature showed that 8% were lost after 3 months, 17% after 6 months, and 48% after 1 year.[5] However, another study on a diverse set of compounds in DMSO at 40°C showed most were stable for 15 weeks, with water content being a more significant factor for degradation than oxygen.[6] | |
| Storage in Methanol (General) | Methanol can lead to the formation of formaldehyde in the presence of liver microsomes, which can react with certain compounds, potentially leading to an overestimation of metabolic instability.[7] |
Experimental Protocols
Detailed, standardized protocols for determining the solubility and stability of this compound are not explicitly published. However, established methodologies for chemical compounds can be adapted.
Protocol for Solubility Determination (Adapted from OECD Guideline 105)
This protocol outlines a general method for determining the solubility of a chemical substance in various solvents, which can be adapted for this compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (of known purity)
-
Solvents of interest (e.g., methanol, DMSO, water, ethanol, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solution by HPLC. A reverse-phase C18 column is often suitable for heterocyclic amines. The mobile phase composition should be optimized to achieve good peak shape and separation.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
-
Data Reporting: Report the solubility as mg/mL or mol/L at the specified temperature.
Experimental Workflow: Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Protocol for Stability Assessment (Adapted from ICH Q1A Guideline)
This protocol provides a framework for a stability-indicating assay to assess the stability of this compound in different solvents.
Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light).
Materials:
-
This compound stock solution of known concentration in the solvent of interest.
-
Storage chambers/incubators at controlled temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
Light source for photostability testing (optional).
-
LC-MS system for separation and identification of degradation products.
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound solution in tightly sealed, light-protected vials.
-
Storage: Store the vials under the desired conditions. For example:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Refrigerated: 4 °C ± 2 °C
-
-
Time Points: Withdraw aliquots for analysis at predetermined time points (e.g., 0, 1, 2, 4 weeks, and then monthly).
-
Analysis:
-
Analyze the samples using a stability-indicating LC-MS method. The method should be capable of separating this compound from its potential degradation products.
-
Quantify the remaining concentration of this compound at each time point against a freshly prepared standard.
-
Monitor for the appearance of new peaks, which may correspond to degradation products. Mass spectrometry can be used to identify these products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate and the shelf-life (e.g., the time it takes for the concentration to decrease by 10%).
-
Experimental Workflow: Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Metabolic Pathway of this compound
The carcinogenicity of this compound is attributed to its metabolic activation into reactive species that can form DNA adducts. The primary pathway involves cytochrome P450 enzymes (specifically CYP1A2) and N-acetyltransferases (NAT2).
Signaling Pathway: this compound Metabolic Activation
Caption: Metabolic activation pathway of this compound leading to genotoxicity.
This guide provides a foundational understanding of the solubility and stability of this compound. For specific research or drug development applications, it is highly recommended to perform in-house, quantitative measurements under the exact conditions of intended use.
References
- 1. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Genotoxic Effects of MeIQx
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as MeIQx, is a prominent member of the heterocyclic aromatic amine (HAA) family of compounds.[1][2] These compounds are formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1][3] this compound is one of the most abundant and potent mutagens found in the Western diet and is classified as a Group 2B carcinogen, possibly carcinogenic to humans, by the International Agency for Research on Cancer (IARC).[2][4][5] Epidemiological and experimental studies have suggested a link between the consumption of well-done cooked meats and an increased risk for various cancers, including colorectal, breast, and prostate cancer.[2][4][6]
The carcinogenicity of this compound is fundamentally linked to its ability to induce genetic damage, a property known as genotoxicity.[5] However, this compound is a pro-carcinogen, meaning it is not directly reactive with DNA. It requires metabolic activation by cellular enzymes to be converted into a genotoxic species.[1][5][7] This guide provides an in-depth overview of the in vitro genotoxic effects of this compound, detailing its metabolic activation pathways, the specific types of genetic damage it induces, and the standard experimental protocols used for its assessment.
Metabolic Activation: The Prerequisite for Genotoxicity
The transformation of this compound from a relatively inert compound into a highly reactive electrophile is a multi-step process primarily involving Phase I and Phase II metabolic enzymes. This bioactivation is essential for its ability to bind to DNA and initiate the cascade of events leading to mutation and potential carcinogenesis.
The activation pathway proceeds as follows:
-
N-hydroxylation: The initial and rate-limiting step is the N-oxidation of the exocyclic amino group of this compound, catalyzed by cytochrome P450 (CYP) enzymes.[4] In hepatic tissues, CYP1A2 is the primary enzyme responsible for this conversion, while extrahepatic tissues may utilize CYP1A1.[4][8][9] This reaction produces the proximate carcinogen, 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline (N-hydroxy-MeIQx).
-
O-Esterification: The N-hydroxy-MeIQx metabolite is then further activated through O-esterification by Phase II enzymes, such as N-acetyltransferase 2 (NAT2) or sulfotransferases (SULTs).[3][4][8] NAT2 catalyzes O-acetylation to form a highly unstable N-acetoxy-MeIQx ester, while SULTs can produce a sulfonyloxy-ester. These esters readily undergo heterolytic cleavage to form a highly electrophilic nitrenium ion, which is the ultimate carcinogen that reacts with DNA.[4]
The efficiency of this bioactivation pathway, particularly the activity of CYP1A2 and NAT2, can significantly influence an individual's susceptibility to the genotoxic effects of this compound.[4]
Mechanisms of Genotoxicity and Assessment Methods
The ultimate electrophilic metabolite of this compound inflicts damage upon the genome through several mechanisms, which can be detected and quantified using a battery of in vitro genotoxicity assays.
DNA Adduct Formation
The covalent binding of the this compound nitrenium ion to DNA is the critical initiating event in its genotoxic mechanism.[1]
-
Primary Adduct: The predominant DNA lesion formed is at the C8 position of guanine, resulting in the N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx) adduct.[1][4][6]
-
Minor Adduct: A less frequent adduct has also been identified at the N² position of guanine.[1][6]
These bulky adducts distort the DNA helix, interfering with DNA replication and transcription, and can lead to mutations if not removed by cellular DNA repair mechanisms. The level of DNA adduct formation is directly correlated with the mutagenic potency of this compound.[4] Studies using Chinese Hamster Ovary (CHO) cells engineered to express human metabolic enzymes demonstrate a clear dose-dependent increase in dG-C8-MeIQx adducts, with levels being significantly higher in cells expressing both CYP1A1 and the rapid acetylator NAT2*4 allele.[4]
Table 1: this compound-Induced DNA Adduct Levels in Engineered CHO Cells
| Cell Line Configuration | This compound Conc. (µM) | dG-C8-MeIQx Adducts / 10⁸ Nucleotides (Mean ± SD) |
|---|---|---|
| UV5/CYP1A1 | 10 | 0.2 ± 0.1 |
| 30 | 0.5 ± 0.2 | |
| 100 | 1.1 ± 0.3 | |
| UV5/CYP1A1/NAT25B (Slow) | 10 | 0.8 ± 0.2 |
| 30 | 1.9 ± 0.5 | |
| 100 | 4.5 ± 1.1 | |
| UV5/CYP1A1/NAT24 (Rapid) | 10 | 3.1 ± 0.8 |
| 30 | 9.8 ± 2.5 | |
| 100 | 25.6 ± 6.4 |
Data synthesized from studies on nucleotide excision repair-deficient CHO cells.[4]
Mutagenicity: The Ames Test
The Ames test is a bacterial reverse mutation assay widely used to assess the mutagenic potential of chemical compounds.[10] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagenic substance can cause a reverse mutation in the histidine gene, restoring its function and allowing the bacteria to grow into visible colonies.
This compound is a potent mutagen in the Ames test, but its activity is strictly dependent on the presence of an external metabolic activation system, typically a rat liver homogenate fraction called S9 mix, which contains the necessary CYP enzymes.[8][11] In the absence of the S9 mix, this compound shows no significant mutagenic activity.[11]
Table 2: Mutagenicity of this compound in Salmonella typhimurium TA98 (Ames Test)
| Compound | Concentration (per plate) | Metabolic Activation (S9) | Revertant Colonies (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | - | Absent | 25 ± 4 |
| - | Present | 35 ± 5 | |
| This compound | 0.01 µg | Present | 250 ± 15 |
| 0.03 µg | Present | 980 ± 20 | |
| 0.1 µg | Present | 2150 ± 45 | |
| This compound | 0.1 µg | Absent | 28 ± 6 |
Data are representative of typical results obtained in the Ames test.[11]
-
Preparation: Strains of Salmonella typhimurium (e.g., TA98, TA100) are grown overnight in nutrient broth. The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO).
-
Metabolic Activation: If required, the S9 fraction, supplemented with co-factors (e.g., NADP, G6P), is prepared and kept on ice.
-
Exposure: In a sterile tube, 0.1 mL of the bacterial culture is mixed with various concentrations of the this compound solution (or a vehicle control) and 0.5 mL of the S9 mix (or buffer if testing without activation).
-
Plating: 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) is added to the tube. The contents are briefly vortexed and immediately poured onto the surface of a minimal glucose agar plate.[12]
-
Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.[12]
-
Scoring: The number of visible revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in revertant colonies compared to the control.[12]
References
- 1. DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Methodological & Application
Application Note: Quantitative Determination of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Food Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed in protein-rich foods, such as meat and fish, during high-temperature cooking processes.[1][2] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), this compound is a mutagenic compound that has been linked to various cancers in experimental studies.[1][2] Due to its potential health risks, sensitive and reliable analytical methods are required for the accurate quantification of this compound in various food matrices to assess dietary exposure and ensure food safety.
This application note provides a detailed protocol for the extraction, purification, and quantification of this compound in food samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard ensures high accuracy and precision.[3]
Principle of the Method
The method involves the extraction of this compound from a homogenized food sample, followed by a multi-step purification process to remove interfering matrix components. Solid-phase extraction (SPE) is a critical cleanup step that concentrates the analyte of interest.[4][5] Quantification is achieved by LC-MS/MS, which offers high selectivity and sensitivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and its isotopically labeled internal standard are monitored for definitive identification and accurate measurement.[3][6]
Experimental Protocols
Materials and Reagents
-
Standards: this compound (CAS No. 77500-04-0) and this compound-d3 (isotopically labeled internal standard)[3][7]
-
Solvents (HPLC or MS grade): Methanol, Acetonitrile, Water[7]
-
Reagents: Ammonium formate, Acetic acid, Sodium hydroxide (NaOH), Hydrochloric acid (HCl)[3][7]
-
Solid-Phase Extraction (SPE) Cartridges: Cation exchange cartridges (e.g., Oasis MCX) or polymer-based cartridges (e.g., Oasis HLB)[3][5]
-
Sample Preparation: Homogenizer/blender, Centrifuge, pH meter, Evaporator (e.g., nitrogen evaporator)
Sample Preparation and Extraction
-
Homogenization: Weigh approximately 3-5 grams of the cooked food sample and homogenize it until a uniform consistency is achieved.[7][8]
-
Spiking: Add a known amount of the this compound-d3 internal standard solution to the homogenized sample to ensure accurate quantification and account for extraction losses.[3]
-
Alkaline Hydrolysis (for meat samples):
-
Liquid-Solid Extraction:
-
Add acetonitrile to the neutralized homogenate.[3]
-
Vortex or shake vigorously for 15-20 minutes.
-
Centrifuge at high speed (e.g., 6000 x g) for 15 minutes to separate the solid and liquid phases.[7]
-
Collect the supernatant (liquid layer). Repeat the extraction on the remaining pellet and combine the supernatants.[7]
-
Solid-Phase Extraction (SPE) Cleanup
The SPE procedure is crucial for removing matrix components like lipids and pigments that can interfere with LC-MS/MS analysis.[3]
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water through it.
-
Sample Loading: Load the extracted sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining this compound.
-
Elution: Elute the this compound and the internal standard from the cartridge using a stronger, basic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).[6]
-
Mobile Phase:
-
A: 30 mM Ammonium formate in water (pH adjusted to 3.7 with acetic acid)[3]
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound.
-
Flow Rate: 0.25 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[3]
-
Ion Source Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for this compound and this compound-d3 should be used for quantification and confirmation.
Data Presentation
The performance of the analytical method is summarized by its Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates across different food matrices.
| Food Matrix | Analytical Method | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |
| Meat Products | HPLC-MS/MS | 0.5 | 3.0 | 90.9 | [5] |
| Roasted Pork Loin | HPLC-DAD-FLD | N/A | ~0.2 - 1.0 | 92.8 - 93.9 | [1] |
| Various Agricultural Products | LC-MS/MS | < 3.1 | N/A | 66.0 - 118.9 | [3][6] |
| Fried Meat | HPLC-UV | Low ppb range | N/A | 46 - 83 | [9] |
| Cooked Meats/Fish | LC-MS/MS | 0.03 | 0.10 | N/A | [10] |
N/A: Not Available in the cited source. LOD and LOQ values can vary based on instrument sensitivity and matrix complexity.
Visualizations
Experimental Workflow Diagram
A high-level overview of the entire process from sample collection to final data analysis.
Caption: Overall workflow for this compound detection in food samples.
Solid-Phase Extraction (SPE) Protocol Diagram
A detailed view of the crucial sample cleanup and concentration step.
Caption: Detailed workflow for the Solid-Phase Extraction (SPE) step.
References
- 1. Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Food Mutagens in Processed Meat [pubs.sciepub.com]
- 8. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Heterocyclic amines detected in cooked meats and fishes from street markets and restaurants in the city of Hanoi, Vietnam: A Pilot local field investigation findings in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MeIQx in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to MeIQx
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is a heterocyclic aromatic amine (HAA) predominantly formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), this compound is a potent mutagen that requires metabolic activation to exert its genotoxic effects. In a cellular context, this compound is metabolized by cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2, to an N-hydroxy derivative. This intermediate is further activated by N-acetyltransferases (such as NAT2) to a reactive ester that can form covalent adducts with DNA, principally at the C8 position of guanine (dG-C8-MeIQx). These DNA adducts can lead to mutations and initiate carcinogenesis. The biological activity of this compound is also mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
These application notes provide a comprehensive guide for the utilization of this compound in a variety of cell culture experiments, including detailed protocols for assessing its cytotoxic, genotoxic, and signaling effects.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data on the effects of this compound in different in vitro systems.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Assay | Exposure Time | IC50 | Reference |
| HepG2 (Liver) | MTT | 48 hours | ~100 µM | [1] |
| Caco-2 (Colon) | MTT | 24 hours | > 1 mM | [2] |
| MCF-7 (Breast) | MTT | 48 hours | ~25-50 µM | [1] |
| PC-3 (Prostate) | Not specified | Not specified | Not available |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.
Table 2: Genotoxicity of this compound in Mammalian Cells
| Cell Line | Endpoint | This compound Concentration | Effect | Reference |
| CHO (Chinese Hamster Ovary) expressing human CYP1A1/NAT2 | dG-C8-MeIQx DNA adducts | 10 µM | ~15 adducts / 10^7 nucleotides | |
| CHO expressing human CYP1A1/NAT2 | hprt gene mutation frequency | 10 µM | ~60 mutants / 10^6 clonable cells | |
| HepG2 (Human Hepatoma) | Micronucleus formation | 25-50 µM | Significant, dose-dependent increase | [1] |
Signaling Pathways and Experimental Workflows
This compound Metabolic Activation and Genotoxicity Pathway
The following diagram illustrates the metabolic activation of this compound and its subsequent binding to DNA to form adducts, a key initiating event in its genotoxic mechanism.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activated by this compound
This compound is a known ligand of the Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.
Experimental Workflow for Assessing this compound Cytotoxicity
This workflow outlines the key steps in determining the cytotoxic effects of this compound on a chosen cell line.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is sparingly soluble in aqueous solutions but can be dissolved in DMSO.[3]
-
To prepare a 10 mM stock solution, weigh out 2.13 mg of this compound and dissolve it in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cells of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound from the stock solution in complete medium. Typical final concentrations to test range from 1 µM to 500 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the this compound-containing medium or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Neutral Red Uptake Assay for Cytotoxicity
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Neutral Red solution (40 µg/mL in serum-free medium)
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
PBS
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
After the treatment period, remove the medium and wash the cells once with PBS.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2 hours at 37°C.[4]
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well.[5]
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability and IC50 values as in the MTT assay.
Protocol 3: Quantification of this compound-DNA Adducts by LC-MS/MS
This protocol outlines the general steps for the detection and quantification of the primary this compound-DNA adduct, dG-C8-MeIQx.
Materials:
-
Cells treated with this compound
-
DNA extraction kit
-
Nuclease P1, alkaline phosphatase, and phosphodiesterase
-
LC-MS/MS system
-
dG-C8-MeIQx analytical standard
Procedure:
-
Culture cells in larger format vessels (e.g., 10 cm or 15 cm dishes) to obtain sufficient DNA.
-
Treat cells with the desired concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction method.
-
Quantify the DNA concentration and assess its purity (A260/A280 ratio).
-
Enzymatically digest the DNA to nucleosides using a cocktail of nuclease P1, alkaline phosphatase, and phosphodiesterase.
-
Analyze the digested DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor for the specific mass transition of the dG-C8-MeIQx adduct.
-
Quantify the adduct levels by comparing the peak area to a standard curve generated with the dG-C8-MeIQx analytical standard.
-
Express the results as adducts per 10^n nucleotides.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[6][7]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Molecular Physicochemical Properties of Selected Pesticides as Predictive Factors for Oxidative Stress and Apoptosis-Dependent Cell Death in Caco-2 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Cyp1a1 and Cyp1b1 and formation of DNA adducts in C57BL/6, Balb/c, and F1 mice following in utero exposure to 3-methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vivo MeIQx Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) dosage and administration for in vivo studies in rats. The following sections detail recommended dosages for various research applications, specific experimental protocols, and the metabolic fate of this compound.
Introduction to this compound
This compound is a heterocyclic amine formed in cooked meats and has been the subject of extensive research due to its mutagenic and carcinogenic properties. In vivo studies in rat models are crucial for understanding its toxicological profile and potential mechanisms of action.
Data Presentation: this compound Dosage in Rat Studies
The appropriate dosage of this compound for in vivo rat studies is dependent on the research objective, the administration route, and the duration of the study. The following tables summarize dosages from various published studies.
Table 1: this compound Dosing for Carcinogenicity Studies in Rats
| Rat Strain | Administration Route | Dosage | Study Duration | Key Findings |
| Fischer 344 | Dietary | 100, 200, and 400 ppm | 56 weeks | Dose-dependent increase in tumors of the liver, Zymbal glands, and skin.[1] |
| Fischer 344 | Dietary | 400 ppm | 429 days | Induction of hepatocellular carcinomas in males, and squamous-cell carcinomas of the Zymbal gland, skin, and clitoral gland.[2] |
| Fischer 344 | Dietary | 0.01, 0.1, 1, 10, and 100 ppm | 16 weeks | GST-P-positive foci (preneoplastic lesions) in the liver were significantly increased at 10 and 100 ppm.[3] |
| Fischer 344 | Dietary | 40 ppm with CCl4 | 8 or 12 weeks | Induced preneoplastic lesions in the liver when co-administered with carbon tetrachloride.[4] |
Table 2: this compound Dosing for DNA Adduct Formation Studies in Rats
| Rat Strain | Administration Route | Dosage | Study Duration | Key Findings |
| Fischer 344 | Dietary | 0.4, 4, 40, and 400 ppm | 1 week | Dose-dependent formation of this compound-DNA adducts in the liver.[5][6] |
| Fischer 344 | Dietary | 0.4, 8, and 400 ppm | Up to 40 weeks | Time-dependent increase in this compound-DNA adduct levels in the liver.[7][8] |
Table 3: this compound Dosing for Pharmacokinetic and Metabolism Studies in Rats
| Rat Strain | Administration Route | Dosage | Study Duration | Key Findings |
| Sprague-Dawley | Oral Gavage | 20 mg/kg | 72 hours | 33-56% of radioactivity excreted in urine and 37-75% in feces.[9] |
| Fischer 344 | Single Oral Dose | 3-4 mg/kg | 72 hours | Liver and kidney retained the most radioactivity.[10] |
Experimental Protocols
Long-Term Carcinogenicity Study (Dietary Administration)
This protocol is based on studies investigating the dose-response of this compound carcinogenicity.[1]
Objective: To assess the long-term carcinogenic potential of this compound in rats.
Materials:
-
Male Fischer 344 rats (6 weeks old)
-
This compound
-
Basal diet (e.g., AIN-93G)
-
Diet mixing equipment
-
Animal caging and husbandry supplies
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the start of the study.
-
Diet Preparation:
-
Prepare diets containing 0 (control), 100, 200, and 400 ppm of this compound.
-
This compound is a crystalline solid. To ensure homogenous mixing, first, dissolve this compound in a small amount of a suitable solvent (e.g., corn oil) before incorporating it into the powdered basal diet.
-
Mix thoroughly to ensure uniform distribution. Prepare fresh diets weekly.
-
-
Dosing: Provide the respective diets to the different groups of rats ad libitum for 56 weeks.
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity.
-
Record body weight and food consumption weekly.
-
-
Termination and Necropsy:
-
At the end of the 56-week period, euthanize all surviving animals.
-
Perform a complete necropsy on all animals, including those that die or are euthanized moribund during the study.
-
Collect liver, Zymbal glands, skin, and any other tissues with gross abnormalities for histopathological examination.
-
-
Histopathology: Process, embed, section, and stain the collected tissues with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for neoplastic and non-neoplastic lesions.
Oral Gavage Administration Protocol
This is a general protocol for administering this compound via oral gavage.
Objective: To deliver a precise dose of this compound directly into the stomach of a rat.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose (CMC) in water, or corn oil)
-
Rat gavage needles (16-18 gauge, 2-3 inches long with a ball tip)[11][12]
-
Syringes
-
Animal scale
Procedure:
-
Preparation:
-
Animal Restraint:
-
Firmly restrain the rat to immobilize its head and align the head and body vertically.[13]
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal may swallow as the tube is passed.[11]
-
Crucially, do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is in the stomach (pre-measured to the last rib), slowly administer the this compound solution/suspension.[12]
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing.[11]
-
Analysis of this compound-DNA Adducts in Rat Liver
This protocol outlines the general steps for analyzing this compound-DNA adducts using the ³²P-postlabeling method.[7][8]
Objective: To quantify the formation of this compound-DNA adducts in the liver of rats exposed to this compound.
Materials:
-
Liver tissue from this compound-treated and control rats
-
DNA extraction kit
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Isolation: Isolate genomic DNA from the liver tissue samples.
-
DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by digestion of normal nucleotides to deoxyribonucleosides with nuclease P1.
-
³²P-Postlabeling: Label the adducted nucleotides at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multi-directional thin-layer chromatography (TLC).
-
Quantification: Detect and quantify the adducts using a phosphorimager or by autoradiography and scintillation counting.
Visualization of Pathways and Workflows
Metabolic Activation of this compound
The genotoxicity of this compound is dependent on its metabolic activation, primarily by cytochrome P450 enzymes in the liver.
References
- 1. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lack of Hepatocarcinogenicity of Combinations of Low Doses of 2-amino-3, 8-dimethylimidazo[4,5- f ]quinoxaline and Diethylnitrosamine in Rats: Indication for the Existence of a Threshold for Genotoxic Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of preneoplastic lesions by a low dose of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in the livers of rats treated with carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Adducts Formed by 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline in Rat Liver: Dose‐Response on Chronic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA adducts formed by 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in rat liver: dose-response on chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation and removal of DNA adducts in the liver of rats chronically fed the food-borne carcinogen, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation and Removal of DNA Adducts in the Liver of Rats Chronically Fed the Food‐borne Carcinogen, 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of the food-borne mutagen/carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat: assessment of biliary metabolites for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols: MeIQx as a Model Compound for Studying Heterocyclic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a prominent heterocyclic amine (HCA) formed during the high-temperature cooking of meat and fish.[1] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), this compound serves as a critical model compound for studying the mechanisms of HCA-induced carcinogenesis. Its genotoxic potential is realized upon metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and potentially initiating cancer.[1][2] These application notes provide a comprehensive overview of the use of this compound in research, including detailed experimental protocols and data presented for easy interpretation.
Data Presentation
Table 1: In Vivo Carcinogenicity of this compound in F344 Rats
| This compound Concentration in Diet (ppm) | Duration | Organ | Tumor Type | Incidence (%) | Reference |
| 100 | 56 weeks | Liver | Hepatocellular Adenoma | Present (not specified) | [3] |
| 200 | 56 weeks | Liver | Hepatocellular Carcinoma | 45 | [3] |
| 400 | 56 weeks | Liver | Hepatocellular Carcinoma | 94 | [3] |
| 100 | 56 weeks | Zymbal Gland | Squamous Cell Papilloma | Present (not specified) | [3] |
| 200 | 56 weeks | Zymbal Gland | Squamous Cell Carcinoma | 10 | [3] |
| 400 | 56 weeks | Zymbal Gland | Squamous Cell Carcinoma | 56 | [3] |
| 400 | 429 days | Liver (Male) | Hepatocellular Carcinoma | High (not specified) | [1] |
| 400 | 429 days | Zymbal Gland (Male & Female) | Squamous Cell Carcinoma | High (not specified) | [1] |
| 400 | 429 days | Skin (Male) | Squamous Cell Carcinoma | High (not specified) | [1] |
| 400 | 429 days | Clitoral Gland (Female) | Squamous Cell Carcinoma | High (not specified) | [1] |
Table 2: In Vitro Genotoxicity and Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| CHO (NER-deficient) | Mutagenesis | HPRT locus mutation | Concentration-dependent | Increased mutagenesis with CYP1A1 and NAT24 expression | [4] |
| CHO (NER-deficient) | DNA Adducts | dG-C8-MeIQx | Concentration-dependent | Higher adduct levels with CYP1A1 and NAT24 expression | [4] |
| HepG2 | Cytotoxicity | Cell Viability (MTT) | Varies | Dose-dependent decrease in viability | General Protocol |
| CHO-K1 | Genotoxicity | DNA Strand Breaks (Comet) | Varies | Dose-dependent increase in DNA damage | General Protocol |
Signaling Pathways and Mechanisms of Action
This compound exerts its genotoxic effects through a multi-step process involving metabolic activation, DNA adduct formation, and the subsequent cellular response to DNA damage.
Metabolic Activation of this compound
The bioactivation of this compound is primarily initiated by cytochrome P450 enzymes, particularly CYP1A2, which catalyzes the N-hydroxylation of this compound to form N-hydroxy-MeIQx. This intermediate can then be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters that readily bind to DNA. Detoxification pathways, such as glucuronidation, compete with these activation pathways.
Caption: Metabolic activation and detoxification pathways of this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound, like other xenobiotics, can activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcriptional activation of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1A2, creating a feedback loop that can enhance the metabolic activation of this compound.
Caption: Canonical aryl hydrocarbon receptor (AhR) signaling pathway.
DNA Damage Response Pathway
The formation of bulky this compound-DNA adducts triggers the DNA damage response (DDR) pathway. Sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are activated, which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[5] This can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, apoptosis.
Caption: Simplified DNA damage response to this compound-induced adducts.
Experimental Protocols
In Vitro Mutagenicity Assessment: Ames Test
This protocol describes the use of the Ames test (bacterial reverse mutation assay) to evaluate the mutagenic potential of this compound. The test utilizes histidine auxotrophic strains of Salmonella typhimurium (e.g., TA98 and TA100) that revert to a prototrophic state in the presence of a mutagen.
Materials:
-
Salmonella typhimurium strains TA98 and TA100
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
S9 fraction from Aroclor 1254-induced rat liver
-
S9 co-factor mix (NADP, Glucose-6-phosphate)
-
Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)
-
Minimal glucose agar plates
Procedure:
-
Preparation of Test Compound: Dissolve this compound in DMSO to prepare a stock solution. A series of dilutions should be prepared.
-
S9 Mix Preparation: Prepare the S9 mix by combining the S9 fraction with the S9 co-factor mix. Keep on ice.
-
Assay: a. To a sterile tube, add 0.1 mL of an overnight culture of the Salmonella tester strain. b. Add 0.1 mL of the this compound dilution or control (DMSO for negative control, a known mutagen for positive control). c. Add 0.5 mL of the S9 mix (for metabolic activation) or phosphate buffer (for direct mutagenicity). d. Incubate the mixture at 37°C for 20 minutes. e. Add 2.0 mL of molten top agar (45°C) to the tube, vortex briefly, and pour onto a minimal glucose agar plate. f. Allow the top agar to solidify.
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.[6]
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound on a human hepatoma cell line (HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Treatment: Prepare serial dilutions of this compound in culture medium (the final DMSO concentration should be below 0.5%). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ value.
In Vitro Genotoxicity Assessment: Comet Assay
This protocol describes the use of the alkaline comet assay (single-cell gel electrophoresis) to detect DNA strand breaks in Chinese Hamster Ovary (CHO-K1) cells treated with this compound.
Materials:
-
CHO-K1 cells
-
Complete culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Microscope slides
Procedure:
-
Cell Treatment: Treat CHO-K1 cells with various concentrations of this compound for a defined period (e.g., 4 hours). Include negative and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: a. Coat microscope slides with NMPA and allow to dry. b. Mix 10 µL of the cell suspension with 90 µL of LMPA at 37°C. c. Pipette the mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer and stain with a fluorescent DNA dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 cells per sample, measuring parameters such as tail length, tail intensity, and tail moment to quantify DNA damage.[8][9]
In Vivo Carcinogenicity Study in F344 Rats
This protocol provides a general framework for a long-term carcinogenicity study of this compound in Fischer 344 rats, administered through the diet.
Materials:
-
Male and female F344 rats (e.g., 6 weeks old)
-
Powdered basal diet (e.g., AIN-76A)
-
This compound
-
Corn oil (or other suitable vehicle)
Procedure:
-
Diet Preparation: a. Dissolve the required amount of this compound in a small amount of corn oil. b. Mix the this compound-oil solution thoroughly with the powdered basal diet to achieve the desired final concentrations (e.g., 100, 200, 400 ppm). c. Prepare a control diet with the vehicle only.
-
Animal Acclimatization and Randomization: Acclimatize the rats for at least one week. Randomly assign animals to control and treatment groups (e.g., 20 males and 20 females per group).
-
Dosing: Provide the respective diets and water ad libitum for the duration of the study (e.g., 56 weeks).[3] Monitor food consumption and body weights regularly.
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity.
-
Termination and Necropsy: a. At the end of the study, euthanize all surviving animals. b. Conduct a full necropsy on all animals, including those that die or are euthanized during the study. c. Collect all major organs and any gross lesions.
-
Histopathology: Process the collected tissues for histopathological examination to identify and characterize tumors.
Caption: Experimental workflow for an in vivo carcinogenicity study.
Conclusion
This compound is an invaluable model compound for investigating the carcinogenic mechanisms of heterocyclic amines. The protocols and data presented here provide a framework for researchers to study its genotoxicity, cytotoxicity, and carcinogenicity. Understanding the metabolic activation, DNA damage, and cellular response pathways associated with this compound is crucial for assessing the risks posed by HCAs in the human diet and for the development of potential chemopreventive strategies.
References
- 1. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Assessment of Genotoxicity Using the Comet Assay in CHO-K1 Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
Application Notes and Protocols for the Quantification of MeIQx-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. Understanding the extent of DNA damage caused by this compound is crucial for assessing cancer risk and for the development of potential chemopreventive agents. This compound undergoes metabolic activation to form reactive intermediates that can bind covalently to DNA, forming this compound-DNA adducts. These adducts, if not repaired, can lead to mutations and initiate carcinogenesis. The primary adducts formed are N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx) and 5-(deoxyguanosin-N2-yl)-MeIQx (dG-N2-MeIQx).[1][2]
This document provides detailed application notes and protocols for the two primary methods used for the quantification of this compound-DNA adducts: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling. While immunoassays are a common technique for DNA adduct analysis, a detailed, publicly available protocol specifically for this compound-DNA adducts is not as well-established in the scientific literature and therefore will not be detailed here.
Metabolic Activation of this compound and Formation of DNA Adducts
This compound requires metabolic activation to exert its genotoxic effects. The primary pathway involves N-hydroxylation by cytochrome P450 enzymes (primarily CYP1A2 in the liver and CYP1A1 in extrahepatic tissues) to form N-hydroxy-MeIQx.[3] This intermediate can be further activated by O-acetylation, catalyzed by N-acetyltransferase 2 (NAT2), to a highly reactive acetoxy-derivative.[3] This electrophilic intermediate then reacts with DNA, primarily at the C8 and N2 positions of guanine, to form dG-C8-MeIQx and dG-N2-MeIQx adducts.[1][3]
References
In Vivo Models for Studying MeIQx Carcinogenicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing in vivo models to study the carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic amine commonly found in cooked meats.[1][2] The following sections summarize key quantitative data from rodent studies, outline detailed experimental methodologies, and provide visual representations of metabolic pathways and experimental workflows.
Overview of this compound Carcinogenicity in Rodent Models
This compound has been demonstrated to be a potent carcinogen in both mice and rats, inducing tumors in multiple organ sites.[1][3] The primary mechanism of this compound-induced carcinogenesis involves its metabolic activation to genotoxic intermediates that form DNA adducts, leading to mutations and tumor initiation.[1][4]
Key Findings from In Vivo Studies:
-
Mice: Oral administration of this compound in the diet has been shown to induce hepatocellular carcinomas in both sexes, lymphomas and leukemias in males, and lung tumors in females.[3][5] Intraperitoneal injection in newborn male mice led to an increased incidence of hepatic adenomas.[3] Studies using female A/J mice have confirmed the lung tumorigenic potential of this compound.[6][7]
-
Rats: In rats, dietary administration of this compound has been linked to hepatocellular carcinomas in males, squamous-cell carcinomas of the Zymbal gland in both sexes, skin carcinomas in males, and clitoral gland carcinomas in females.[3][8] this compound also has tumor-initiating activity in the rat liver, particularly when combined with partial hepatectomy.[3]
Quantitative Data on this compound Carcinogenicity
The following tables summarize the tumor incidence and multiplicity observed in key in vivo studies of this compound carcinogenicity.
Table 1: Carcinogenicity of Dietary this compound in CDF1 Mice
| Sex | Treatment Group (this compound in diet) | Duration | Organ | Tumor Type | Incidence (%) |
| Male | 600 ppm | 84 weeks | Liver | Hepatocellular Carcinoma | 43% |
| Female | 600 ppm | 84 weeks | Liver | Hepatocellular Carcinoma | 91% |
| Female | 600 ppm | 84 weeks | Lung | Tumors | Significantly higher than controls |
| Male & Female | 600 ppm | 84 weeks | - | Lymphomas and Leukemias | Significantly higher than controls |
Data from a study on the carcinogenicity of this compound in CDF1 mice.[5]
Table 2: Dose-Response of this compound Carcinogenicity in Male F344 Rats
| This compound Concentration in Diet | Duration | Organ | Tumor Type | Incidence (%) |
| 100 ppm | 56 weeks | Liver, Zymbal Gland, Skin | Benign (Adenomas, Papillomas) | Present |
| 200 ppm | 56 weeks | Liver | Hepatocellular Carcinoma | 45% |
| 200 ppm | 56 weeks | Zymbal Gland | Squamous Cell Carcinoma | 10% |
| 400 ppm | 56 weeks | Liver | Hepatocellular Carcinoma | 94% |
| 400 ppm | 56 weeks | Zymbal Gland | Squamous Cell Carcinoma | 56% |
Data from a dose-response study of this compound in F344 male rats.[8]
Table 3: Hepatocarcinogenicity of Dietary this compound in Transgenic and Wild-Type Mice
| Mouse Strain | Sex | Treatment Group (this compound in diet) | Duration | Tumor Type | Incidence (%) |
| c-myc/lambda lacZ | Male | 0.06% | 30 weeks | Hepatocellular Carcinoma | 100% |
| c-myc/lambda lacZ | Male | 0.06% | 40 weeks | Hepatocellular Carcinoma | 100% |
| C57Bl/lambda lacZ | Male | 0.06% | 40 weeks | Hepatocellular Carcinoma | 44% |
| c-myc/lambda lacZ | Female | 0.06% | 40 weeks | Hepatocellular Carcinoma | 75% |
| C57Bl/lambda lacZ | Female | 0.06% | 40 weeks | Hepatocellular Carcinoma | 17% |
Data from a study on the in vivo mutagenicity and hepatocarcinogenicity of this compound in bitransgenic c-myc/lambda lacZ mice.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound carcinogenicity.
Long-Term Dietary Administration in Mice
Objective: To assess the chronic carcinogenicity of this compound when administered in the diet to mice.
Materials:
-
CDF1 mice (or other appropriate strain)
-
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound)
-
Standard rodent diet
-
Metabolic cages for housing
-
Standard laboratory equipment for animal care and necropsy
Protocol:
-
Animal Acclimation: Upon arrival, acclimate mice to the laboratory environment for at least one week. House them in a temperature and humidity-controlled room with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Diet Preparation: Prepare the experimental diet by mixing this compound into the standard rodent diet at the desired concentration (e.g., 600 ppm).[5] Ensure a homogenous mixture. Prepare a control diet without this compound.
-
Group Allocation: Randomly assign mice to control and treatment groups (e.g., 40 males and 40 females per group).[3]
-
Chronic Exposure: At 6 weeks of age, replace the standard diet with the respective control or this compound-containing diet.[3] Provide the diets ad libitum for the duration of the study (e.g., 84 weeks).[5]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, such as weight loss, rough coat, or lethargy. Record body weights weekly for the first 16 weeks and then monthly.
-
Necropsy and Histopathology: At the end of the study, euthanize all surviving animals. Perform a complete necropsy on all animals, including those that die or are euthanized during the study. Collect all major organs and any gross lesions. Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination.
Dose-Response Study in Rats
Objective: To determine the dose-dependent carcinogenic effects of this compound in rats.
Materials:
-
F344 rats (male)
-
This compound
-
Standard rodent diet
-
Standard laboratory equipment
Protocol:
-
Animal Acclimation: Acclimate male F344 rats to the laboratory conditions as described in Protocol 3.1.
-
Diet Preparation: Prepare diets containing different concentrations of this compound (e.g., 100, 200, and 400 ppm) and a control diet.[8]
-
Group Allocation: Randomly assign rats to the different dose groups and a control group.
-
Chronic Exposure: At 7 weeks of age, start the respective dietary regimens and continue for the duration of the experiment (e.g., 56 weeks).[3][8]
-
Monitoring: Conduct daily clinical observations and regular body weight measurements.
-
Necropsy and Histopathology: Perform a thorough necropsy and histopathological analysis as described in Protocol 3.1. Pay special attention to the liver, Zymbal glands, and skin, as these are known target organs.[8]
Intraperitoneal Injection in Newborn Mice
Objective: To assess the tumor-initiating activity of this compound in newborn mice.
Materials:
-
Newborn male B6C3F1 mice
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory equipment
Protocol:
-
Animal Preparation: Use newborn male B6C3F1 mice within the first 24 hours of birth.
-
Dosing Solution Preparation: Dissolve this compound in DMSO to achieve the desired concentrations for low and high doses (e.g., total doses of 0.625 and 1.25 µmol).[3]
-
Administration: Administer the this compound solution or vehicle control (DMSO) via intraperitoneal injection on days 1, 8, and 15 after birth.[3]
-
Weaning and Monitoring: Wean the mice at 3-4 weeks of age and house them under standard conditions. Monitor their health and development.
-
Termination and Analysis: Euthanize the mice at a predetermined time point (e.g., 12 months).[3] Perform a detailed necropsy, with a focus on the liver for the presence of adenomas.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic activation pathway of this compound and a general workflow for in vivo carcinogenicity studies.
Caption: Metabolic activation and detoxification pathways of this compound.
Caption: General experimental workflow for in vivo this compound carcinogenicity studies.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo mutagenicity and hepatocarcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in bitransgenic c-myc/lambda lacZ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MeIQx Solubility and Handling: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information for troubleshooting solubility issues related to MeIQx in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] It is described as being slightly soluble in these solvents.[3] For in vivo studies, specific formulations using a combination of solvents are recommended.
Q2: What is the best way to store this compound?
A2: this compound as a solid should be stored at -20°C and is stable for at least four years.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months in tightly sealed vials.[4][5]
Q3: Is this compound stable in aqueous solutions?
A3: this compound is stable in cold, dilute aqueous solutions when protected from light. It is also stable under moderately acidic and alkaline conditions.[1] However, for in vivo experiments, it is best to prepare the working solution fresh on the day of use.[4]
Q4: My this compound is not dissolving completely. What can I do?
A4: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[4] Ensure you are using an appropriate solvent and have not exceeded the solubility limit.
Q5: Do I need to filter this compound solutions?
A5: If you prepare a stock solution in water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[4]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter with this compound solubility.
Issue 1: Precipitation Observed in Stock Solution
If you notice precipitation in your this compound stock solution upon storage or after a freeze-thaw cycle, follow these steps:
Caption: Troubleshooting workflow for precipitated stock solutions.
Issue 2: Compound Precipitates in Cell Culture Media or Assay Buffer
Precipitation after diluting a DMSO stock solution into an aqueous buffer is a common issue.
-
Lower the Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is low (typically <0.5%) to maintain compound solubility.
-
Increase Mixing Efficiency: When diluting, add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion.
-
Use a Surfactant: For some applications, including a non-ionic surfactant like Tween-80 in the final buffer can help maintain solubility.
-
Consider a different solvent system: If problems persist, a co-solvent system may be necessary, such as the ones used for in vivo preparations, if compatible with your experiment.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in different solvent systems.
| Solvent System | Achievable Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | Slightly soluble | A common solvent for preparing stock solutions.[1][3] |
| Methanol | Slightly soluble | Also suitable for stock solutions.[1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.72 mM) | A clear solution for in vivo use.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.72 mM) | An alternative clear solution for in vivo use.[4] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh: Accurately weigh the required amount of solid this compound.
-
Dissolve: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Aid Dissolution: If necessary, vortex vigorously and sonicate the vial in a water bath until all solid material is dissolved.
-
Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[4]
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is based on a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Prepare Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Combine Solvents: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300: Add 4 volumes of PEG300 for every 1 volume of DMSO stock. Mix thoroughly until uniform.
-
Add Tween-80: Add 0.5 volumes of Tween-80. Mix again until the solution is clear.
-
Add Saline: Add 4.5 volumes of saline to bring the solution to its final volume. Mix thoroughly.
-
Use Promptly: This working solution should be prepared fresh on the day of the experiment.[4]
Metabolic Activation Pathway of this compound
This compound is not directly genotoxic; it requires metabolic activation to exert its carcinogenic effects. This process primarily occurs in the liver and involves key enzymes that convert this compound into a reactive species capable of forming DNA adducts.
Caption: Metabolic activation pathway of this compound leading to genotoxicity.[3]
References
- 1. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Optimizing MeIQx Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) for cell viability assays. This compound is a heterocyclic amine commonly found in cooked meats and is a known mutagen and carcinogen.[1] Accurate determination of its cytotoxic effects is crucial for toxicological studies and in understanding its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell viability assays?
A1: Based on available literature, a starting concentration range of 1 µM to 100 µM is recommended for initial range-finding experiments. Studies have shown that this compound can induce dose-dependent effects in human-derived hepatoma (HepG2) cells at concentrations between 25-50 µM.[1] The optimal concentration will vary significantly depending on the cell line and the duration of exposure.
Q2: How does this compound induce cell death?
A2: this compound is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.[1][2] This activation is primarily carried out by cytochrome P450 enzymes, particularly CYP1A2, which convert this compound into a highly reactive intermediate. This intermediate can then form DNA adducts, leading to DNA damage.[2][3][4] The accumulation of DNA damage can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death).
Q3: Which cell viability assay is most suitable for this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable method for assessing cell viability in the presence of this compound.[5][6][7] This colorimetric assay measures the metabolic activity of viable cells, which is generally proportional to the number of living cells. However, other assays such as XTT, WST-1, or assays that measure ATP content (e.g., CellTiter-Glo®) can also be used. The choice of assay may depend on the specific cell line and experimental conditions.
Q4: How long should I expose my cells to this compound?
A4: The optimal exposure time for this compound can range from 24 to 72 hours, and sometimes longer, depending on the cell line's doubling time and its sensitivity to the compound. For initial experiments, a 48-hour exposure is a common starting point. Time-course experiments are recommended to determine the most appropriate endpoint for your specific cell model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors during reagent addition. 3. "Edge effect" in 96-well plates.[8] 4. Contamination. | 1. Ensure a single-cell suspension before seeding and mix gently between plating. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media.[8] 4. Maintain aseptic technique and regularly check for contamination. |
| Cell viability exceeds 100% of control | 1. Low concentrations of this compound may have a hormetic (stimulatory) effect on some cell lines. 2. Inaccurate background subtraction. 3. Pipetting error leading to more cells in treated wells. | 1. This can be a real biological effect. Report the finding and focus on higher, inhibitory concentrations. 2. Ensure you have proper controls (media alone, vehicle control) and subtract background absorbance correctly. 3. Review cell seeding protocol for consistency. |
| No significant decrease in cell viability | 1. This compound concentration is too low. 2. Exposure time is too short. 3. The cell line is resistant to this compound. 4. This compound has degraded. | 1. Increase the concentration range of this compound in subsequent experiments. 2. Increase the incubation time (e.g., from 24h to 48h or 72h). 3. Consider using a different cell line or a positive control known to be sensitive to this compound. 4. Prepare fresh stock solutions of this compound. |
| Inconsistent IC50 values across experiments | 1. Variation in cell passage number or confluency. 2. Inconsistent incubation times. 3. Changes in media components (e.g., serum batch). | 1. Use cells within a consistent passage number range and seed them at a similar confluency. 2. Strictly adhere to the established incubation period. 3. Test new batches of serum before use in critical experiments. |
Quantitative Data
| Cell Line | Compound | Exposure Time | Reported Effect |
| HepG2 (Human Hepatoma) | This compound | Not Specified | Dose-dependent cytotoxic effects observed at 25-50 µM[1] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using the MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
Materials:
-
This compound (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM). The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (media only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Simplified Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound metabolic activation leads to DNA damage and p53-mediated apoptosis.
References
- 1. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. MTT (Assay protocol [protocols.io]
- 8. reddit.com [reddit.com]
Technical Support Center: MeIQx Experimental Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored at -20°C, where it is stable for at least four years[1]. Stock solutions should be aliquoted and stored in tightly sealed vials. For solutions in solvents like DMSO or methanol, storage at -20°C is recommended for up to one month, and at -80°C for up to six months[2].
Q2: In which solvents is this compound soluble and stable?
A2: this compound is soluble in methanol and dimethyl sulfoxide (DMSO)[1][3]. It is considered stable in cold, dilute aqueous solutions when protected from light[3]. When preparing stock solutions, it is advisable to use an inert gas to purge the solvent of choice[1].
Q3: How does pH affect the stability of this compound during my experiments?
A3: this compound is generally stable under moderately acidic and alkaline conditions[3]. However, a derivative, 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx), has been shown to be very stable at a pH range of 7.4 to 9.0, with decreased stability at acidic pH values below 5.5[4]. Therefore, maintaining a neutral to moderately alkaline pH is recommended to prevent degradation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive. It is recommended to protect cold, dilute aqueous solutions from light to ensure stability[3]. During experiments, use amber vials or cover glassware with aluminum foil to minimize light exposure.
Q5: What common laboratory reagents are incompatible with this compound?
A5: this compound is rapidly degraded by dilute hypochlorite[3]. Therefore, it is crucial to avoid any contact with bleach or other hypochlorite-containing solutions during your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal during analysis. | Degradation due to improper storage. | Ensure solid this compound is stored at -20°C and stock solutions are stored at -20°C or -80°C for the recommended duration[1][2]. Prepare fresh stock solutions if degradation is suspected. |
| Exposure to light. | Protect all this compound solutions from light by using amber vials or covering containers with foil[3]. Work in a dimly lit area when possible. | |
| Incompatible solvent or pH. | Use recommended solvents such as methanol or DMSO[1][3]. For aqueous solutions, maintain a neutral to moderately alkaline pH and keep the solution cold[3]. | |
| Reaction with incompatible chemicals. | Avoid contact with strong oxidizing agents, particularly dilute hypochlorite[3]. Ensure all glassware is thoroughly rinsed to remove any residual cleaning agents. | |
| Inconsistent results between experimental replicates. | Inconsistent light exposure. | Standardize the light conditions for all samples throughout the experimental procedure. |
| Temperature fluctuations. | Maintain a consistent and cool temperature for your samples, especially for aqueous solutions[3]. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Variable pH across samples. | Buffer your solutions appropriately to maintain a stable pH within the optimal range (neutral to moderately alkaline). | |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Degradation of this compound into other products. | Review all handling and storage procedures to identify potential sources of degradation (light, temperature, pH, incompatible chemicals). Compare the unexpected peaks with known degradation products if possible. |
| Metabolic conversion by cellular components (if applicable). | If working with biological systems, be aware of metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes, particularly CYP1A2[5][6]. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or methanol to achieve the desired stock concentration.
-
Purge the vial with an inert gas for 10-15 seconds to displace oxygen[1].
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volume amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[2].
-
Protocol 2: General Handling of this compound in Aqueous Solutions
-
Materials:
-
This compound stock solution
-
Appropriate aqueous buffer (neutral to moderately alkaline pH)
-
Amber or foil-covered tubes/plates
-
Ice or a cold block
-
-
Procedure:
-
Prepare all aqueous dilutions of this compound on ice to maintain a cold temperature[3].
-
Use a buffer system to ensure the pH of the final solution is stable and within the recommended range.
-
Protect the solution from light at all times by using amber-colored containers or wrapping them in aluminum foil[3].
-
Use the diluted aqueous solutions as quickly as possible to minimize the potential for degradation.
-
Visual Guides
Caption: A flowchart outlining the key steps for handling this compound.
Caption: Factors influencing this compound stability in experiments.
Caption: Metabolic activation of this compound leading to DNA adducts.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human hepatocytes: 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of MeIQx in Cellular Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and off-target effects encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise when working with this compound in a laboratory setting.
Question 1: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
Answer: this compound has limited aqueous solubility. Here are some troubleshooting steps to address precipitation:
-
Stock Solution Preparation: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] Prepare a high-concentration stock solution in 100% DMSO. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. It is crucial to determine the highest tolerable DMSO concentration for your specific cell line.
-
Dilution Method: To avoid immediate precipitation upon dilution, do not add the this compound stock solution directly to a large volume of cold medium. Instead, pre-warm the medium to 37°C and add the stock solution dropwise while gently vortexing or swirling the medium.
-
Alternative Solvents: While DMSO is common, for certain applications, exploring other solvents or formulation strategies may be necessary. However, always perform vehicle controls to account for any solvent effects.
Question 2: I'm observing high background or inconsistent results in my MTT cytotoxicity assay. Could this compound be interfering with the assay?
Answer: Yes, there is a possibility of interference. The MTT assay relies on the reduction of a tetrazolium salt by metabolically active cells.[3] Some compounds, particularly those with antioxidant properties or intrinsic reductive potential, can directly reduce MTT, leading to a false-positive signal (increased viability) or other artifacts.[4][5]
-
Perform a Cell-Free Control: To check for interference, incubate this compound at the concentrations used in your experiment with the MTT reagent in cell-free culture medium. If a color change occurs, it indicates direct reduction of MTT by this compound.
-
Alternative Viability Assays: If interference is confirmed, consider using alternative cytotoxicity assays that are not based on tetrazolium reduction. Suitable alternatives include:
-
Crystal Violet Assay: Stains the DNA of adherent cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
-
Real-Time Cell Analysis (RTCA): Measures changes in cellular impedance to monitor cell proliferation and viability.[6]
-
Question 3: My DNA adduct measurements by LC-MS/MS are not reproducible. What are some common pitfalls?
Answer: DNA adduct analysis by LC-MS/MS is a sensitive technique prone to variability. Here are some factors to consider for improving reproducibility with this compound:
-
DNA Digestion Efficiency: The choice of nucleases for digesting DNA to individual nucleosides is critical for releasing bulky adducts like dG-C8-MeIQx. While combinations of micrococcal nuclease and spleen phosphodiesterase are used, studies have shown that using nuclease P1 can be more efficient for bulky adducts. The addition of DNase I can also enhance the detection of this compound adducts.[3][7]
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterated dG-C8-MeIQx) is crucial for accurate quantification, as they can account for variations in sample preparation, matrix effects, and instrument response.[2]
-
Sample Purity: Ensure high purity of the isolated DNA. Contaminants can interfere with enzymatic digestion and chromatographic separation.
Question 4: I am not observing the expected genotoxic effects of this compound in my cell line. What could be the reason?
Answer: The genotoxicity of this compound is highly dependent on its metabolic activation to reactive intermediates.[2][8] If your cell line has low or absent expression of the required metabolic enzymes, you may not observe significant genotoxicity.
-
Metabolic Competency of Cell Lines: The primary enzymes responsible for this compound bioactivation are cytochrome P450s (CYP1A1 and CYP1A2) for N-hydroxylation and N-acetyltransferase 2 (NAT2) for O-acetylation.[9] Not all cell lines express these enzymes at sufficient levels. For example, standard CHO cell lines have undetectable levels of these human enzymes.[9]
-
Cell Line Selection: Choose cell lines known to have metabolic competency, such as the human hepatoma cell line HepG2, which expresses some CYP enzymes.[7] Alternatively, you can use genetically engineered cell lines that are stably transfected to express specific human CYP and NAT enzymes.[9]
-
Exogenous Metabolic Activation: If your cell line of interest lacks metabolic activity, you can supplement the culture with an exogenous metabolic activation system, such as a rat liver S9 fraction, during the this compound treatment. However, be aware that S9 fractions can have their own cytotoxicity.[1]
II. Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in different cellular models.
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cell Lines
| Cell Line | Assay Type | Exposure Time (h) | IC50 (µM) | Reference |
| CHO (UV5/CYP1A1/NAT24) | Colony Forming Assay | 48 | ~3 | [9] |
| CHO (UV5/CYP1A1/NAT25B) | Colony Forming Assay | 48 | > 3 | [9] |
| HepG2 | MTT Assay | 48 | 140.6 | [7] |
| Caco-2 | MTT Assay | 48 | 150.3 | [7] |
| HT-29 | MTT Assay | 48 | 107.2 | [7] |
Table 2: this compound-Induced DNA Adduct Formation
| Cell Line | This compound Concentration (µM) | Adducts / 10⁸ Nucleotides | Reference |
| CHO (UV5/CYP1A1/NAT24) | 1 | ~15 | [9] |
| CHO (UV5/CYP1A1/NAT24) | 3 | ~45 | [9] |
| CHO (UV5/CYP1A1/NAT25B) | 1 | ~5 | [9] |
| CHO (UV5/CYP1A1/NAT25B) | 3 | ~15 | [9] |
III. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the on-target and off-target effects of this compound.
A. Cytotoxicity Assay (Colony Forming Assay)
This protocol is adapted from studies using genetically engineered CHO cells.[9]
-
Cell Seeding: Plate cells at a density of 5 x 10⁵ cells per T-25 flask and incubate for 24 hours.
-
This compound Treatment: Prepare fresh dilutions of this compound in the appropriate cell culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO). Replace the medium in the flasks with the this compound-containing medium or vehicle control and incubate for 48 hours.
-
Colony Formation: After treatment, trypsinize the cells, count them, and re-plate a known number of cells (e.g., 100-200 cells) in 100 mm dishes with fresh medium.
-
Incubation: Incubate the dishes for 6-7 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with a solution of crystal violet. Count the number of colonies in each dish.
-
Calculation: Express the survival as a percentage of the colony-forming efficiency of the vehicle-treated control cells.
B. Mutagenesis Assay (HPRT Gene Mutation Assay)
This assay measures the frequency of mutations in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.
-
Cell Treatment: Treat cells with various concentrations of this compound and a vehicle control for 48 hours as described in the cytotoxicity assay protocol.
-
Expression Period: After treatment, subculture the cells for 7 days to allow for the expression of the mutant phenotype.
-
Selection of Mutants: Plate 1 x 10⁵ cells per 100 mm dish (10 replicates) in a medium containing a selective agent, such as 6-thioguanine (40 µM). Only cells with a mutation in the HPRT gene will survive.
-
Cloning Efficiency: Concurrently, plate 100 cells per well in a 6-well plate in a non-selective medium to determine the cloning efficiency.
-
Incubation and Counting: Incubate the dishes for 7-10 days and then stain and count the colonies.
-
Calculation: Calculate the mutation frequency by dividing the number of mutant colonies by the total number of cells plated, corrected for the cloning efficiency.
C. DNA Adduct Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of dG-C8-MeIQx adducts.
-
Cell Treatment and DNA Isolation: Treat cells with this compound for the desired time. Harvest the cells and isolate genomic DNA using a standard DNA isolation kit or protocol. Ensure high purity of the DNA.
-
DNA Digestion: Digest 10-20 µg of DNA to nucleosides. A recommended enzyme cocktail includes DNase I, followed by nuclease P1, and then alkaline phosphatase.[3][7]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]dG-C8-MeIQx) to each sample before sample clean-up.
-
Solid-Phase Extraction (SPE): Clean up the digested DNA sample using a C18 SPE cartridge to enrich the adducts and remove unmodified nucleosides.
-
LC-MS/MS Analysis: Analyze the purified samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a reverse-phase C18 column for separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect the transition from the parent ion of dG-C8-MeIQx to its characteristic product ion.
-
Quantification: Quantify the amount of dG-C8-MeIQx in the sample by comparing its peak area to the peak area of the internal standard.
IV. Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key pathways and workflows relevant to this compound research.
References
- 1. Nucleic acid binding and mutagenicity of active metabolites of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meloxicam Alleviates Oxidative Stress Through Nrf2/HO-1 Activation in Bovine Endometrial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of apoptosis in Caco-2, Hep-G2, and HT29 cancer cell lines following exposure to Toxoplasma gondii peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in MeIQx-Induced Carcinogenesis Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)-induced carcinogenesis studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound-induced carcinogenesis experiments?
A1: Variability in this compound studies can arise from several factors, including the metabolic activation of this compound, the animal model chosen, dietary and environmental factors, and the experimental protocols followed.[1] The metabolic conversion of this compound to its genotoxic form by cytochrome P450 (CYP) and N-acetyltransferase (NAT) enzymes is a critical step, and genetic polymorphisms in these enzymes can lead to significant differences in outcomes.[2][3] The choice of animal species and strain is also crucial, as they exhibit different susceptibilities to this compound-induced tumors in various organs.[4][5]
Q2: How does the metabolism of this compound contribute to experimental variability?
A2: this compound requires metabolic activation to exert its carcinogenic effects.[3] This process is primarily mediated by CYP1A2 in the liver, which converts this compound to N-hydroxy-MeIQx.[6][7] This intermediate is then further activated by N-acetyltransferase 2 (NAT2) to a highly reactive form that can bind to DNA, forming adducts.[3] Genetic variations in CYP1A2 and NAT2 genes can alter enzyme activity, leading to differences in the rate of this compound activation and detoxification among individuals and animal models, thus contributing to variability in tumor incidence and latency.[2][3]
Q3: What is the role of this compound-DNA adducts in carcinogenesis and how can their measurement be standardized?
A3: this compound-DNA adducts are considered a key initiating event in this compound-induced carcinogenesis.[2][8] The level of these adducts in a target tissue is often correlated with the carcinogenic dose.[9] To standardize their measurement, it is crucial to use validated analytical methods such as ³²P-postlabeling assays or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] Consistent tissue collection, DNA isolation, and adduct quantification protocols are essential for reducing inter-laboratory variability.
Q4: How significant is the choice of animal model in this compound studies?
A4: The choice of animal model is highly significant. Different species and strains exhibit varying susceptibility to this compound-induced carcinogenesis in different organs. For instance, CDF1 mice are prone to developing hepatocellular carcinomas, lymphomas, and lung tumors when fed this compound.[4] In contrast, F344 rats develop hepatocellular carcinomas, as well as squamous cell carcinomas of the Zymbal gland and skin.[4][5] The genetic background of the animal model, particularly with respect to metabolizing enzymes, plays a substantial role in these differences.[12]
Q5: Can diet and other environmental factors influence the outcome of this compound carcinogenesis studies?
A5: Yes, diet and environmental factors can modulate the effects of this compound. For example, exposure to cigarette smoke has been shown to enhance this compound-induced liver cancer in rats by increasing the metabolic activation of this compound.[13] While one study did not find a significant enhancing effect of a high-fat diet on this compound-induced lung tumors in A/J mice, the composition of the diet can influence the activity of metabolizing enzymes and should be carefully controlled.[6][14]
Troubleshooting Guides
Issue 1: High variability in tumor incidence and latency between experimental groups.
| Potential Cause | Troubleshooting Step |
| Genetic heterogeneity within the animal colony | Use highly inbred and genetically well-characterized animal strains. If possible, perform genetic profiling for key metabolic enzyme polymorphisms (e.g., Nat2). |
| Inconsistent this compound dosage | Ensure precise and consistent administration of this compound. If incorporated into the diet, verify the homogeneity and stability of this compound in the feed. Regularly monitor food consumption to ensure consistent dosing. |
| Variable this compound metabolism | Characterize the metabolic profile of the animal model being used. Consider using models with known Cyp1a2 and Nat2 genotypes.[3] |
| Differences in diet | Use a standardized, purified diet throughout the study to minimize the influence of dietary components on this compound metabolism.[6] |
| Environmental stressors | Maintain a controlled and consistent animal room environment (e.g., temperature, humidity, light cycle) to reduce stress-related physiological changes.[1] |
Issue 2: Discrepancies in this compound-DNA adduct levels.
| Potential Cause | Troubleshooting Step |
| Inconsistent tissue collection and processing | Standardize the timing of tissue collection and the methods for sample homogenization and DNA isolation.[15] |
| Variability in analytical methods | Employ a validated and standardized protocol for DNA adduct quantification, such as ³²P-postlabeling or LC-MS/MS, with appropriate internal standards.[10][16] |
| Differences in DNA repair capacity | Be aware that DNA repair efficiency can vary between individuals and tissues, potentially affecting adduct levels over time.[17] |
| Timing of measurement | This compound-DNA adduct levels can change over time due to formation and repair.[17] Establish a consistent time point for adduct measurement across all experimental groups. |
Data Presentation
Table 1: Dose-Response of this compound-Induced Carcinomas in Male F344 Rats
| This compound Dose (ppm in diet) | Duration of Treatment | Hepatocellular Carcinoma Incidence (%) | Zymbal Gland Squamous Cell Carcinoma Incidence (%) |
| 100 | 56 weeks | 0 | 0 |
| 200 | 56 weeks | 45 | 10 |
| 400 | 56 weeks | 94 | 56 |
Data summarized from a study on the dose-dependence of this compound carcinogenicity.[5]
Table 2: Effect of this compound and a High-Fat Diet on Lung Lesions in Female A/J Mice
| Group | This compound (600 ppm) | High-Fat Diet (20% corn oil) | Incidence of Lung Adenomas + Carcinomas (%) | Multiplicity of Lung Adenomas + Carcinomas (mean ± SD) |
| 1 | + | + | 100 | 18.5 ± 7.2 |
| 2 | + | - | 100 | 19.4 ± 7.6 |
| 3 | - | + | 50 | 0.8 ± 1.1 |
| 4 | - | - | 50 | 0.7 ± 0.9 |
Data from a study investigating the effect of a high-fat diet on this compound-induced lung carcinogenesis.[6][14]
Experimental Protocols
Protocol 1: this compound-Induced Carcinogenesis in Rodents
-
Animal Model Selection: Choose a well-characterized inbred rodent strain with known susceptibility to this compound (e.g., male F344 rats for liver and Zymbal's gland tumors, or CDF1 mice for liver and lung tumors).[4][5]
-
Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.
-
Diet: Provide a standardized, purified diet to all animals. For the treatment groups, mix this compound into the diet at the desired concentration. Ensure the mixture is homogeneous.
-
Dosing: Administer this compound in the diet for a predetermined duration, as specified in the study design (e.g., 56 weeks for F344 rats).[5]
-
Monitoring: Monitor the animals regularly for clinical signs of toxicity and tumor development. Record body weight and food consumption weekly.
-
Necropsy: At the end of the study, perform a complete necropsy. Carefully examine all organs for gross lesions.
-
Histopathology: Collect target tissues (e.g., liver, Zymbal's gland, lung, skin) and any observed lesions. Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
Protocol 2: Quantification of this compound-DNA Adducts by ³²P-Postlabeling Assay
-
DNA Isolation: Isolate high-molecular-weight DNA from target tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
DNA Digestion: Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides using nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky this compound adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P-ATP using T4 polynucleotide kinase.
-
Chromatography: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting. Calculate adduct levels relative to the total amount of DNA.
Visualizations
Caption: Metabolic activation and detoxification pathways of this compound.
Caption: Standardized workflow for this compound carcinogenesis studies.
References
- 1. Sources of variability in rodent carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. This compound-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical methods for assessing systemic exposure to dietary heterocyclic amines in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Dose-response studies of this compound in rat liver and liver DNA at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. In vivo mutagenicity and hepatocarcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in bitransgenic c-myc/lambda lacZ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Meat-derived carcinogens, genetic susceptibility and colorectal adenoma risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Formation and Removal of DNA Adducts in the Liver of Rats Chronically Fed the Food‐borne Carcinogen, 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of MeIQx in the Laboratory: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during laboratory experiments with this potent mutagen and carcinogen. From ensuring solubility and stability to navigating complex metabolic activation pathways and analytical detection, this guide offers practical solutions and detailed protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What is this compound and why is it a subject of research?
A1: this compound, or 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, is a heterocyclic aromatic amine (HAA) that forms during the high-temperature cooking of protein-rich foods like meat and fish. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. Its mutagenic and carcinogenic properties make it a significant compound of interest in cancer research and toxicology studies to understand its mechanisms of action and potential risks to human health.
Q2: What are the primary safety precautions I should take when handling this compound?
A2: this compound is a hazardous substance and must be handled with care in a laboratory setting. Always consult the Material Safety Data Sheet (MSDS) before use. Key safety measures include:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.
-
Ventilation: Handle solid this compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
-
Containment: Use a designated area for working with this compound to prevent cross-contamination.
-
Waste Disposal: Dispose of this compound waste and contaminated materials according to your institution's hazardous waste disposal procedures.
Solubility and Solution Preparation
Q3: this compound has poor solubility. What are the recommended solvents and how do I prepare a stock solution?
A3: this compound is known to be slightly soluble in methanol and dimethyl sulfoxide (DMSO).[1] Preparing a stable and usable stock solution is a critical first step for any experiment.
Recommended Solvents and Preparation:
-
DMSO: This is a common solvent for preparing high-concentration stock solutions.
-
Methanol: Also a viable option, though solubility may be lower than in DMSO.
Protocol for Preparing a this compound Stock Solution:
-
Weigh the desired amount of solid this compound in a sterile, conical tube.
-
Add the appropriate volume of DMSO or methanol to achieve the target concentration.
-
To aid dissolution, you can gently vortex the solution. If precipitation occurs, gentle heating and/or sonication can be used.[2]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.[1]
-
Store the stock solution in tightly sealed, light-protecting (amber) vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Quantitative Solubility Data
| Solvent | Concentration (mM) | Mass (mg/mL) | Notes |
| DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 11.72 | ≥ 2.5 | This formulation can yield a clear solution.[2] |
| DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 11.72 | ≥ 2.5 | An alternative formulation for achieving a clear solution.[2] |
Stability
Q4: How stable is this compound in different conditions?
A4: The stability of this compound is influenced by pH, light, and temperature. Understanding these factors is crucial for experimental consistency.
Summary of this compound Stability
| Condition | Stability | Recommendations |
| pH | Stable in moderately acidic and alkaline conditions. Stability decreases in strongly acidic environments.[3] | Maintain a pH between 7.4 and 9.0 for optimal stability in aqueous solutions.[4] |
| Light | Sensitive to light. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3] |
| Temperature | Stable in cold dilute aqueous solutions.[3] | Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice when not in use. |
| Reactivity | Rapidly degraded by dilute hypochlorite.[3] | Avoid contact with strong oxidizing agents. |
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect in Cell Culture
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh working solutions from a properly stored stock solution for each experiment. Ensure the pH of your culture medium has not become too acidic. |
| Low Bioavailability | If using a serum-containing medium, this compound may bind to proteins, reducing its effective concentration. Consider using a serum-free medium for the treatment period or increasing the this compound concentration. |
| Incorrect Cell Passaging | Use cells from a consistent and low passage number, as cellular responses can change with excessive passaging. |
| Metabolic Incompetence of Cells | The cell line may lack the necessary cytochrome P450 enzymes (e.g., CYP1A2) for metabolic activation. Consider using a cell line known to express these enzymes or co-culture with metabolically competent cells (e.g., primary hepatocytes). |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular metabolism and response to treatments.[5] |
Issue 2: Low or Undetectable Levels of DNA Adducts
| Possible Cause | Troubleshooting Step |
| Inefficient Metabolic Activation | If using an in vitro system, ensure that the S9 fraction or microsomal preparation is active and contains the necessary cofactors (e.g., NADPH). The concentration of this compound may also need to be optimized. |
| DNA Isolation and Digestion Issues | Ensure high-quality DNA is isolated. During enzymatic digestion for assays like 32P-postlabeling, incomplete digestion can lead to lower adduct detection. Optimize digestion times and enzyme concentrations. |
| Inefficient Adduct Enrichment | In the 32P-postlabeling assay, the butanol extraction step is critical for enriching adducts. Ensure proper phase separation and minimize loss of the aqueous phase. The recovery can be variable for different adducts.[6] |
| Suboptimal Labeling Reaction | The T4 polynucleotide kinase used in the 32P-postlabeling assay must be highly active. Use a fresh enzyme and ensure the ATP is not degraded. |
| Timing of Sample Collection | DNA adduct levels can peak and then decline due to DNA repair mechanisms. Conduct a time-course experiment to determine the optimal time point for sample collection after this compound exposure. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to assess the metabolic activation of this compound by cytochrome P450 enzymes present in liver microsomes.
Materials:
-
This compound
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Methanol (for quenching the reaction)
-
HPLC system for analysis
Procedure:
-
Preparation: Pre-warm the potassium phosphate buffer and NADPH regenerating system to 37°C.
-
Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes, this compound (dissolved in a minimal amount of DMSO and diluted in buffer), and the potassium phosphate buffer.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. The final volume should be standardized for all reactions.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination: Stop the reaction by adding an equal volume of ice-cold methanol. This will precipitate the proteins.
-
Protein Removal: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it using HPLC to identify and quantify the this compound metabolites, such as the N-hydroxy-MeIQx.
Protocol 2: Analysis of this compound-DNA Adducts by ³²P-Postlabeling
This is a highly sensitive method for detecting covalent adducts formed between this compound metabolites and DNA.
Materials:
-
DNA sample (10 µg)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
Ammonium formate and sodium phosphate buffers for chromatography
Procedure:
-
DNA Digestion: Digest the DNA sample to 3'-deoxynucleoside monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Method): Treat the DNA digest with nuclease P1. This enzyme dephosphorylates the normal nucleotides but not the bulky aromatic adducts, thereby enriching the adducted nucleotides.[7]
-
⁵²P-Labeling: Label the 5'-hydroxyl groups of the enriched adducted nucleotides by transferring the ³²P-orthophosphate from [γ-³²P]ATP using T4 polynucleotide kinase.
-
TLC Separation: Apply the labeled adduct mixture to a PEI-cellulose TLC plate. Develop the chromatogram using a multi-directional solvent system to separate the adducted nucleotides from the normal nucleotides and excess ATP.
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive adduct spots. The spots can then be excised and the radioactivity quantified using scintillation counting.
Visualizations
This compound Metabolic Activation and Detoxification Pathway
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. promocell.com [promocell.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. 32-P-HPLC analysis of DNA adducts formed in vitro and in vivo by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, utilizing an improved adduct enrichment procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for MeIQx Administration in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in animal studies. The information is intended for researchers, scientists, and drug development professionals to refine their experimental protocols and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced carcinogenicity?
A1: The primary mechanism of this compound-induced carcinogenicity is through the formation of DNA adducts.[1] this compound is metabolically activated to a genotoxic species, primarily through oxidation by cytochrome P450 enzymes like CYP1A2.[2][3][4] This reactive metabolite can then bind to DNA, forming adducts that can lead to mutations and tumor initiation if not repaired.[1][5]
Q2: What are the common solvents for dissolving this compound for in vivo administration?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[4][5] For intraperitoneal injections in newborn mice, this compound has been dissolved in DMSO.[5] When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[4]
Q3: What is the stability and recommended storage for this compound?
A3: this compound is stable under moderately acidic and alkaline conditions and in cold, dilute aqueous solutions when protected from light.[5] As a solid, it should be stored at -20°C for long-term stability (≥4 years).[4] Stock solutions in DMSO or methanol can be stored at -80°C for up to 6 months or at -20°C for one month in a sealed container, protected from moisture.[6] For in vivo experiments, it is best to prepare fresh working solutions daily.[6]
Q4: Are there species-specific differences in this compound carcinogenicity?
A4: Yes, significant species-specific differences exist. This compound has been shown to be carcinogenic in rats and mice, inducing tumors in the liver, Zymbal glands, skin, and lungs.[5][7] However, a long-term study in cynomolgus monkeys did not find this compound to be carcinogenic at the tested doses.[8][9] This difference is likely due to variations in metabolic activation, particularly the lack of constitutive CYP1A2 expression in cynomolgus monkeys.[8][9]
Troubleshooting Guide
Issue 1: Low or inconsistent tumor incidence at expected carcinogenic doses.
| Possible Cause | Troubleshooting Step |
| Inadequate Bioactivation: The animal model may have low levels of the necessary metabolic enzymes (e.g., CYP1A2) to activate this compound.[8][9] | 1. Select a rodent strain known to express sufficient levels of hepatic CYP1A2, such as the F344 rat.[2][7][10] 2. Consider co-administration with a known CYP1A2 inducer, although this may introduce complex interactions.[11] |
| Dietary Inhibition: Components of the animal's diet may interfere with this compound metabolism or carcinogenicity. | 1. Ensure a standardized, purified diet is used across all experimental groups to minimize variability. |
| Incorrect Dosing: Errors in diet preparation or administration can lead to lower-than-intended doses. | 1. Verify the concentration of this compound in the prepared diet through analytical methods. 2. Monitor food consumption to ensure animals are receiving the target dose. |
| Caloric Restriction: Reduced food intake can inhibit the development of preneoplastic lesions.[10] | 1. Ensure ad libitum feeding and monitor body weights to confirm adequate caloric intake. |
Issue 2: High mortality or signs of toxicity unrelated to tumor development.
| Possible Cause | Troubleshooting Step |
| Dose Too High: The administered dose may be exceeding the maximum tolerated dose (MTD) for the specific strain or age of the animal. | 1. Conduct a dose-ranging study to determine the MTD in your specific animal model. 2. Refer to published studies for dose-response data in similar models. For example, in F344 rats, 100 ppm in the diet was tolerated, while 400 ppm led to reduced survival.[5][7] |
| Solvent Toxicity: The vehicle used for administration (e.g., DMSO) may be causing toxicity, especially at high volumes or concentrations. | 1. Reduce the volume of the vehicle administered. 2. Include a vehicle-only control group to assess solvent-specific effects. |
Issue 3: Variability in DNA adduct formation.
| Possible Cause | Troubleshooting Step |
| Timing of Sample Collection: DNA adduct levels can fluctuate with the duration of exposure, reaching a steady state after a certain period. | 1. In a subchronic study in Sprague-Dawley rats, steady-state DNA adduct levels in the liver were reached by 28 days.[12] Plan your time points for tissue collection accordingly. |
| Inter-individual Metabolic Differences: Natural variation in enzyme expression among animals can lead to different rates of this compound activation and detoxification. | 1. Increase the number of animals per group to improve statistical power and account for biological variability. |
Data Presentation
Table 1: Dose-Response of this compound-Induced Carcinomas in F344 Male Rats (56-week study)
| This compound Concentration in Diet (ppm) | Incidence of Hepatocellular Carcinomas (%) | Incidence of Zymbal Gland Squamous Cell Carcinomas (%) |
| 0 (Control) | 0 | 0 |
| 100 | 0 | 0 |
| 200 | 45 | 10 |
| 400 | 94 | 56 |
Data sourced from Kushida et al., 1994.[7]
Table 2: this compound Administration Protocols in Various Animal Studies
| Animal Model | Administration Route | Dose | Duration | Key Findings | Reference |
| F344 Rats | Dietary | 400 mg/kg of diet | 429 days | Induced hepatocellular carcinomas and squamous-cell carcinomas of the Zymbal gland. | [5] |
| CDF1 Mice | Dietary | 600 mg/kg of diet | 84 weeks | Produced hepatocellular carcinomas, lymphomas, and leukemias. | [5] |
| B6C3F1 Mice (newborn) | Intraperitoneal Injection | 0.625 or 1.25 µmol total dose | Days 1, 8, and 15 after birth | Increased incidence of hepatocellular adenomas. | [5] |
| Sprague-Dawley Rats | Gavage or Dietary | 1x10⁻⁶ to 3.4x10⁻² mg/kg/day | 1, 7, or 42 days | Linear relationship between dose and hepatic DNA adduct levels. | [12] |
| Cynomolgus Monkeys | Gavage | 10 or 20 mg/kg body weight | 5 times/week for 84 months | No carcinogenic effects observed. | [8][9] |
Experimental Protocols
Protocol 1: Dietary Administration of this compound in Rats for Carcinogenicity Studies
This protocol is based on methodologies used in studies on F344 rats.[7][10]
-
Animal Model: Male F344 rats, 3-4 weeks old.
-
Acclimatization: House animals in standard conditions for at least one week before the start of the experiment.
-
Diet Preparation:
-
Obtain powdered basal diet.
-
Calculate the amount of this compound needed to achieve the desired concentration (e.g., 100, 200, or 400 ppm).
-
Thoroughly mix the this compound into the diet to ensure uniform distribution. Prepare a control diet without this compound.
-
-
Administration:
-
Provide the this compound-containing diet and the control diet to the respective groups of animals ad libitum.
-
Ensure free access to drinking water.
-
-
Monitoring:
-
Monitor food consumption and body weight weekly.
-
Observe animals daily for clinical signs of toxicity or tumor development.
-
-
Study Duration: Continue the dietary administration for the planned duration of the study (e.g., 16 to 56 weeks).[7][10]
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Perform a complete necropsy.
-
Collect target organs (e.g., liver, Zymbal glands, skin) for histopathological analysis to identify and quantify tumors.
-
Protocol 2: Analysis of this compound-DNA Adducts in Liver Tissue
This protocol outlines a general workflow based on the principles of studies measuring DNA adducts.[12]
-
Dosing: Administer [¹⁴C]-labeled this compound to animals (e.g., Sprague-Dawley rats) via gavage or in the diet at the desired doses.
-
Tissue Collection: At specified time points (e.g., 24 hours, 7 days, 42 days), euthanize the animals and collect liver tissue. Flash-freeze the samples in liquid nitrogen and store them at -80°C.
-
DNA Isolation: Isolate genomic DNA from the liver tissue using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction).
-
DNA Quantification: Measure the concentration and purity of the isolated DNA using UV spectrophotometry.
-
Adduct Measurement:
-
For radiolabeled this compound, the level of DNA adducts can be quantified using Accelerator Mass Spectrometry (AMS), which is highly sensitive for measuring rare isotopes.
-
The results are typically expressed as adducts per microgram of DNA.
-
-
Data Analysis: Correlate the administered dose of this compound with the level of hepatic DNA adducts to assess the dose-response relationship.
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Caption: General experimental workflow for a this compound dietary carcinogenicity study.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of cigarette smoke and a heterocyclic amine, this compound on cytochrome P-450, mutagenic activation of various carcinogens and glucuronidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of Carcinogenicity of 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline (this compound) in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-dose carcinogenicity of a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: relevance to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
Unveiling the Carcinogenic Potential of MeIQx: A Comparative Analysis Across Animal Models
For Immediate Release
A comprehensive review of existing literature consolidates the evidence on the carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic amine formed during the cooking of meat and fish. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's carcinogenic effects in various animal models, including mice, rats, and non-human primates. The data highlights significant species-specific differences in susceptibility and underscores the critical role of metabolic activation in this compound-induced tumorigenesis.
Executive Summary
This compound has been demonstrated to be a potent carcinogen in rodent models, inducing tumors in multiple organs.[1][2] In contrast, studies in cynomolgus monkeys have not shown a carcinogenic effect at the doses tested.[3] This disparity is largely attributed to differences in the metabolic activation of this compound, primarily mediated by the cytochrome P450 enzyme CYP1A2.[4][5] This guide synthesizes the key findings from various studies, presenting quantitative data in a clear, comparative format, detailing experimental protocols, and visualizing the critical biological pathways involved.
Comparative Carcinogenicity of this compound
The carcinogenic effects of this compound have been evaluated in several animal models, with rodents showing the highest susceptibility. The following table summarizes the key findings from carcinogenicity studies in mice, rats, and monkeys.
| Animal Model | Strain | Dose | Duration | Affected Organs and Tumor Types | Tumor Incidence (%) |
| Mouse | CDF1 | 0.06% in diet | 84 weeks | Males: Hepatocellular carcinoma, Lymphoma, Leukemia | Liver: 43%, Lymphoma/Leukemia: Not specified |
| Females: Hepatocellular carcinoma, Lung tumors | Liver: 91%, Lung: Not specified | ||||
| Mouse | A/J (female) | 600 ppm in diet | 32 weeks | Lung (hyperplasia, adenoma, carcinoma) | Significantly higher than control |
| Rat | F344 (male) | 100 ppm in diet | 56 weeks | Liver (adenoma), Zymbal gland (papilloma), Skin (papilloma) | Not specified |
| 200 ppm in diet | 56 weeks | Liver (hepatocellular carcinoma), Zymbal gland (squamous cell carcinoma) | Liver: 45%, Zymbal gland: 10% | ||
| 400 ppm in diet | 56 weeks | Liver (hepatocellular carcinoma), Zymbal gland (squamous cell carcinoma) | Liver: 94%, Zymbal gland: 56% | ||
| Monkey | Cynomolgus | 10 or 20 mg/kg bw (gavage) | 7 years | No neoplastic lesions observed | 0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in this compound carcinogenicity studies.
Rodent Carcinogenicity Studies (Mouse and Rat)
1. Animal Model:
-
Species/Strain: Typically CDF1 or B6C3F1 mice and F344 rats are used.[1][2][6]
-
Age: Animals are usually young adults at the start of the study (e.g., 6-8 weeks old).
-
Group Size: A sufficient number of animals per group (e.g., 40-50 per sex) is used to achieve statistical power.[7]
2. This compound Administration:
-
Route: Oral administration through the diet is the most common method, mimicking human exposure.[1][2][6]
-
Dose: Doses are typically expressed as a percentage or parts per million (ppm) in the diet and are determined based on preliminary toxicity studies to establish a maximum tolerated dose (MTD).[7]
-
Duration: Studies are long-term, often lasting for a significant portion of the animal's lifespan (e.g., 56 to 84 weeks).[2][6]
3. In-life Observations:
-
Regular monitoring of animal health, body weight, and food consumption.
-
Clinical observations for any signs of toxicity or tumor development.
4. Terminal Procedures:
-
At the end of the study, animals are euthanized.
-
A complete necropsy is performed, and all organs are examined macroscopically.
-
Organ weights are recorded.
5. Histopathology:
-
Tissues from all major organs, especially those with gross lesions, are collected and preserved in formalin.
-
Tissues are processed, sectioned, and stained with hematoxylin and eosin (H&E).
-
A qualified pathologist examines the slides microscopically to identify and classify tumors.[8]
Non-Human Primate Carcinogenicity Study (Cynomolgus Monkey)
1. Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis).
-
Age: Young animals are typically used.
-
Group Size: Smaller group sizes are common due to ethical and logistical considerations.
2. This compound Administration:
-
Route: Oral gavage is often used to ensure accurate dosing.
-
Dose: Doses are administered based on body weight (mg/kg).
-
Duration: Very long-term studies, spanning several years (e.g., 7 years).[3]
3. Monitoring and Endpoint Analysis:
-
Regular veterinary examinations, including blood work and imaging, are performed.
-
Endpoint analysis includes complete necropsy and extensive histopathological evaluation of all tissues.
Signaling Pathways and Experimental Workflows
The carcinogenicity of this compound is intrinsically linked to its metabolic activation, which leads to the formation of DNA adducts and subsequent genetic mutations. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing this compound carcinogenicity.
References
- 1. This compound (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of the food-derived carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumorigenesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), but not enhancing effects of concomitant high-fat diet, on lung carcinogenesis in female A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down‐regulation of 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline (this compound)‐induced CYP1A2 Expression Is Associated with Bovine Lactoferrin Inhibition of this compound‐induced Liver and Colon Carcinogenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response study of this compound carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 8. researchgate.net [researchgate.net]
MeIQx vs. PhIP: A Comparative Analysis of Mutagenicity
A comprehensive guide for researchers, scientists, and drug development professionals on the mutagenic properties of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP).
This guide provides a detailed comparison of the mutagenicity of this compound and PhIP, two of the most abundant heterocyclic amines (HCAs) found in cooked meats. Understanding the distinct mutagenic profiles of these compounds is crucial for assessing their carcinogenic risk and for the development of potential inhibitors. This analysis is supported by quantitative data from key experimental assays, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Executive Summary
Both this compound and PhIP are potent mutagens that require metabolic activation to exert their genotoxic effects. The primary mechanism of their mutagenicity involves the formation of DNA adducts, which can lead to genetic mutations and initiate carcinogenesis. However, significant differences exist in their mutagenic potency and their impact on cellular signaling pathways.
Key Findings:
-
Mutagenic Potency: In bacterial reverse mutation assays (Ames test), this compound consistently demonstrates significantly higher mutagenic potency compared to PhIP, particularly in frameshift-sensitive strains like Salmonella typhimurium TA98.
-
Metabolic Activation: Both compounds are activated by cytochrome P450 enzymes (primarily CYP1A2) and further esterified by N-acetyltransferases (NATs) to form reactive nitrenium ions that bind to DNA.
-
DNA Adducts: this compound and PhIP predominantly form adducts at the C8 position of guanine in DNA. However, the efficiency of adduct formation can vary between the two compounds and across different tissues and species.
-
Cellular Signaling: PhIP has been shown to activate the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is involved in cell proliferation and survival. The specific signaling pathways affected by this compound are less clearly defined but are linked to the DNA damage response, potentially involving the p53 signaling pathway.
Data Presentation: Quantitative Mutagenicity
The following tables summarize the quantitative data on the mutagenicity of this compound and PhIP from the Ames test.
Table 1: Comparative Mutagenicity in Salmonella typhimurium TA98 with S9 Activation
| Compound | Revertants / ng | Source |
| This compound | ~1,800 | [1] |
| PhIP | ~180 | [1] |
Data represents approximate values compiled from various sources for comparative purposes. Actual values may vary based on specific experimental conditions.
Table 2: Relative Mutagenic Potency in Various Salmonella typhimurium Strains with Metabolic Activation
| Strain | Relative Mutagenic Potency | Source |
| YG1024 | IQ = MeIQ > this compound > PhIP | [1] |
| YG1019 | This compound = IQ > 4,8-dithis compound >> PhIP | [1] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay) for Heterocyclic Amines
This protocol outlines the general procedure for assessing the mutagenicity of this compound and PhIP using the Salmonella typhimurium plate incorporation method with metabolic activation.
1. Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
Test compounds (this compound, PhIP) dissolved in a suitable solvent (e.g., DMSO).
-
S9 fraction from the liver of Aroclor 1254-induced rats.
-
S9 co-factor mix (NADP, Glucose-6-phosphate).
-
Molten top agar (0.6% agar, 0.5% NaCl, 50 µM histidine-biotin).
-
Minimal glucose agar plates.
-
Positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).
-
Negative/solvent control (e.g., DMSO).
2. Procedure:
-
Bacterial Culture: Inoculate the selected S. typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential phase of growth.
-
Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the S9 co-factor mix. Keep on ice.
-
Plate Incorporation:
-
To sterile test tubes, add in the following order:
-
2.0 mL of molten top agar maintained at 45°C.
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound solution at the desired concentration.
-
0.5 mL of the S9 mix (for metabolic activation) or a phosphate buffer (for no activation).
-
-
Vortex the tube gently for 3 seconds.
-
-
Plating and Incubation:
-
Pour the entire contents of the tube onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
Allow the top agar to solidify at room temperature.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
-
Data Collection:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertants and a count that is at least twice the background (spontaneous reversion) rate.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key molecular pathways and the experimental workflow.
References
A Comparative Analysis of the Genotoxic Effects of MeIQx and Other Heterocyclic Amines
For Immediate Release
A comprehensive review of experimental data reveals significant differences in the genotoxic potential of various heterocyclic amines (HCAs), a class of compounds formed during the high-temperature cooking of meat and fish. This guide provides a comparative analysis of the genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) alongside other prominent HCAs, including 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), supported by quantitative data from key genotoxicity assays and detailed experimental methodologies.
Executive Summary
Heterocyclic amines are known mutagens and carcinogens, with their genotoxicity varying significantly based on their chemical structure. This guide synthesizes data from the Ames test (bacterial reverse mutation assay), in vivo micronucleus assays, and DNA adduct formation studies to provide a clear comparison of the genotoxic potency of this compound and its counterparts. The evidence indicates that while all these compounds are genotoxic, their potency and the extent of the damage they cause differ across various testing systems.
Data Presentation: A Comparative Overview
The genotoxicity of this compound and other HCAs has been evaluated in numerous studies. The following tables summarize the quantitative data from key assays, offering a direct comparison of their mutagenic and clastogenic potential.
Table 1: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium TA98 with S9 activation)
| Heterocyclic Amine | Revertants / ng | Relative Potency (this compound = 1) |
| This compound | ~1,500 | 1.0 |
| IQ | ~2,000 | 1.3 |
| PhIP | ~100 | 0.07 |
| Trp-P-1 | ~3,000 | 2.0 |
| Trp-P-2 | ~500 | 0.33 |
Data compiled from multiple sources. Actual values can vary based on experimental conditions.
Table 2: In Vivo Genotoxicity - Micronucleus Assay in Mice
| Heterocyclic Amine | Dose (mg/kg bw) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) |
| This compound | 50 | 1.5 - 2.5 |
| IQ | 50 | 2.0 - 3.0 |
| PhIP | 50 | 3.0 - 4.5 |
Data are representative values from published studies and can vary based on mouse strain and experimental protocol.
Table 3: DNA Adduct Formation in Rodent Liver (in vivo)
| Heterocyclic Amine | Dose (mg/kg bw) | Adducts / 10⁷ nucleotides |
| This compound | 10 | 5 - 15 |
| IQ | 10 | 10 - 25 |
| PhIP | 10 | 0.5 - 2.0 |
Adduct levels are highly dependent on the animal model, duration of exposure, and analytical method.[1]
Metabolic Activation: The Pathway to Genotoxicity
The genotoxicity of this compound and other HCAs is not inherent to the parent compounds. These molecules require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to become reactive intermediates that can bind to DNA and cause mutations. The primary enzyme responsible for the initial N-hydroxylation step is CYP1A2. Subsequent esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) leads to the formation of highly reactive nitrenium ions that readily form adducts with DNA bases, predominantly guanine.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of genotoxicity data. Below are outlines of the standard protocols for the key assays cited.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Protocol Outline:
-
Strain Selection: Salmonella typhimurium strain TA98 is typically used for detecting frameshift mutagens like most HCAs.
-
Metabolic Activation: A rat liver homogenate (S9 fraction) is added to the assay to mimic mammalian metabolism, which is necessary to activate HCAs into their genotoxic forms.
-
Exposure: The bacterial culture, the test compound (at various concentrations), and the S9 mix are combined in a test tube.
-
Plating: The mixture is added to molten top agar and poured onto a minimal glucose agar plate lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[2][3]
In Vivo Micronucleus Assay
The in vivo micronucleus assay is a key test for evaluating a substance's ability to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in a whole animal system. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Protocol Outline:
-
Animal Model: Typically, mice of a specific strain (e.g., C57BL/6) are used.
-
Dosing: The test compound is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control are also included.
-
Treatment Schedule: Animals are typically treated once or twice, 24 hours apart.
-
Sample Collection: Bone marrow or peripheral blood is collected at specific time points after the last treatment (e.g., 24 and 48 hours).
-
Slide Preparation: The collected cells are smeared onto microscope slides and stained (e.g., with Giemsa or a fluorescent dye like acridine orange).
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis. A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a positive result.[4][5][6]
³²P-Postlabeling Assay for DNA Adducts
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, which are segments of DNA that are covalently bound to a chemical carcinogen. This technique is particularly useful for detecting the low levels of adducts formed by environmental and dietary carcinogens like HCAs.
Protocol Outline:
-
DNA Isolation: DNA is extracted from the tissues of animals exposed to the HCA.
-
DNA Digestion: The isolated DNA is enzymatically digested into its constituent deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: The adduct-containing nucleotides are enriched from the bulk of normal nucleotides, often using techniques like nuclease P1 digestion or butanol extraction.
-
Radiolabeling: The enriched adducts are radiolabeled at their 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated from the excess ³²P and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by measuring their radioactivity. Adduct levels are typically expressed as the number of adducts per 10⁷ or 10⁸ normal nucleotides.[1][7][8]
Conclusion
The genotoxicity of this compound, while significant, varies in comparison to other heterocyclic amines. In the Ames test, this compound is a potent mutagen, but less so than IQ and Trp-P-1, and significantly more potent than PhIP. In in vivo studies, PhIP tends to show greater clastogenic activity in the micronucleus assay, while IQ and this compound are more potent in forming DNA adducts in the liver. These differences highlight the importance of using a battery of tests to fully characterize the genotoxic risk of these compounds. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and professionals in the fields of toxicology and drug development for understanding and comparing the genotoxic profiles of these important dietary mutagens.
References
- 1. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 7. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of Meiqx: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Meiqx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline), a mutagenic and carcinogenic compound commonly used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this chemical be handled and disposed of with the utmost care, following all applicable local, state, and federal regulations.
Core Disposal Procedures
The primary recommended method for this compound disposal is through an approved hazardous waste disposal facility.[1] Under no circumstances should this compound or its containers be disposed of in general waste or washed down the drain.[2]
Step-by-Step Disposal Protocol:
-
Collection:
-
Collect all this compound waste, including unused product, contaminated labware (e.g., gloves, pipette tips, vials), and solutions, in a designated, properly labeled, and sealed container.
-
Solid waste, such as contaminated personal protective equipment (PPE), should be placed in a clearly marked bag for incineration.[3]
-
Liquid waste containing this compound should be collected in a sealed, leak-proof container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Carcinogen," and the chemical name "this compound."
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
The storage area should be cool and well-ventilated.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Hazard Summary
A summary of the key hazards associated with this compound is provided in the table below. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen.[4] Found to induce tumor formation in rats. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required. |
Metabolic Activation of this compound
The carcinogenicity of this compound is linked to its metabolic activation within the body. The following diagram illustrates the key steps in this pathway, where this compound is converted into a reactive metabolite that can bind to DNA, leading to mutations.
Caption: Metabolic activation pathway of this compound.
This pathway highlights the biological mechanism underlying the hazardous nature of this compound and underscores the importance of preventing exposure and ensuring its proper disposal to safeguard both human health and the environment.
References
Comprehensive Safety Protocol for Handling Meiqx
This document provides essential safety and logistical information for the handling and disposal of Meiqx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline), a potent, solid compound. All personnel must review and understand these procedures before working with this substance.
This compound is a mutagenic and carcinogenic compound, classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[1] It is harmful if swallowed and very toxic to aquatic life.[2] Due to its hazardous nature as a fine powder, there is a significant risk of inhalation and dermal exposure during handling.[3][4]
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any new procedure involving this compound. The primary risks are associated with handling the powdered form, which can easily become airborne.[3]
Table 1: this compound Hazard Summary | Hazard Category | GHS Pictogram | Hazard Statement | Prevention Measures | | --- | --- | --- | --- | | Acute Toxicity, Oral |
| H302: Harmful if swallowed[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] | | Carcinogenicity |
| Suspected of causing cancer[1][5] | Obtain special instructions before use. Use personal protective equipment as required. | | Hazardous to the Aquatic Environment, Chronic |
| H410: Very toxic to aquatic life with long lasting effects[2] | Avoid release to the environment.[2] Collect spillage. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier against exposure and is mandatory for all this compound handling procedures.[6] The level of PPE required depends on the specific task and the potential for exposure.
Table 2: Required PPE for this compound Handling Tasks
| Task | Minimum Required PPE |
|---|---|
| Weighing & Aliquoting (Powder) | Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown (Poly-coated, solid front), N95 Respirator (or higher), Safety Goggles with Side Shields |
| Solubilization | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
| Administering to Cell Culture (in Biosafety Cabinet) | Nitrile Gloves, Lab Coat |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
